3-(Tert-butyl)cyclopentanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2,3)7-4-5-8(10)6-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZLLBXTQLRISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311755 | |
| Record name | 3-(TERT-BUTYL)CYCLOPENTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5581-94-2 | |
| Record name | NSC245143 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(TERT-BUTYL)CYCLOPENTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-(Tert-butyl)cyclopentanone
[1]
Executive Summary
This technical guide details the synthesis of 3-(tert-butyl)cyclopentanone (CAS: 5581-94-2), a critical scaffold in medicinal chemistry used to probe conformational bias. The tert-butyl group, acting as a "conformational anchor" (Winstein-Holness effect), locks the cyclopentane ring into a specific twist-envelope conformation, facilitating the study of receptor-ligand geometries.
While direct alkylation of cyclopentanone typically yields the thermodynamically unstable 2-substituted product or complex mixtures, this protocol utilizes a conjugate addition (Michael addition) strategy. We begin by converting cyclopentanone to 2-cyclopentenone, followed by the regioselective 1,4-addition of a tert-butyl organocuprate species. This route ensures high regioselectivity for the 3-position and minimizes 1,2-addition byproducts.
Strategic Retrosynthesis
The synthesis is broken down into two distinct phases.[1] The "Pharma-Standard" approach prioritizes regiocontrol and purity over raw material cost, utilizing Saegusa oxidation for the desaturation step and a Gilman cuprate for the alkylation.
Figure 1: Retynthetic logic flow moving from the target scaffold back to the commercially available cyclopentanone.
Phase 1: Desaturation of Cyclopentanone
Objective: Convert cyclopentanone to 2-cyclopentenone.
Method: Saegusa-Ito Oxidation.[2]
Rationale: While
Step 1.1: Formation of Silyl Enol Ether
-
Reagents: Cyclopentanone, Trimethylsilyl chloride (TMSCl), Sodium iodide (NaI), Triethylamine (Et3N), Acetonitrile (
). -
Mechanism: Soft enolization trapped by silicon.
Protocol:
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) and equip with a magnetic stir bar under Argon atmosphere.
-
Solvation: Add NaI (1.2 equiv) and dry acetonitrile (0.5 M concentration relative to ketone).
-
Addition: Add TMSCl (1.2 equiv) followed by Et3N (1.3 equiv). The mixture will become heterogeneous.
-
Reaction: Cool to 0°C. Add Cyclopentanone (1.0 equiv) dropwise over 15 minutes.
-
Completion: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Quench with ice-cold saturated
. Extract with pentane ( ). Wash combined organics with water and brine. Dry over and concentrate in vacuo. -
Output: 1-(Trimethylsilyloxy)cyclopentene (Clear oil). Use immediately or store at -20°C under Argon.
Step 1.2: Palladium-Mediated Oxidation
-
Reagents:
(0.5-1.0 equiv), Benzoquinone (0.5 equiv - co-oxidant to make Pd catalytic, optional but recommended for scale), Acetonitrile.
Protocol:
-
Setup: Dissolve the crude silyl enol ether in dry acetonitrile.
-
Oxidation: Add
(stoichiometric if no co-oxidant is used) at RT. -
Reaction: Stir for 3–6 hours. The solution will darken as
precipitates. -
Filtration: Filter the reaction mixture through a pad of Celite to remove Palladium black.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (
, 10% EtOAc in Hexanes). -
Yield Target: 2-Cyclopentenone (Liquid, bp 150°C).
Phase 2: The Conjugate Addition (Michael Reaction)
Objective: Regioselective installation of the tert-butyl group at C3.
Method: Addition of Lithium Di-tert-butylcuprate (Gilman Reagent).
Rationale: Grignard reagents (
Mechanistic Pathway
The reaction proceeds via an oxidative addition of the copper species to the enone
Figure 2: Mechanistic cycle of the Gilman reagent mediated conjugate addition.
Detailed Protocol
Reagents:
-
Copper(I) Iodide (CuI): 99.999% purity beads (Purified/recrystallized from KI/H2O is best).
-
tert-Butylmagnesium chloride (
): 2.0 M solution in diethyl ether. -
Solvent: Anhydrous THF (distilled from Na/Benzophenone).
-
Additive: Trimethylsilyl chloride (TMSCl) – Optional but highly recommended to accelerate reaction and trap the enolate.
Step-by-Step Methodology:
-
Catalyst Preparation (The Gilman Reagent):
-
Flame-dry a 3-neck RBF equipped with a low-temperature thermometer and addition funnel.
-
Add CuI (1.1 equiv) and evacuate/purge with Argon (
). -
Add anhydrous THF (10 mL per mmol substrate) and cool to -78°C (Dry ice/Acetone bath).
-
Add
(2.2 equiv) dropwise. -
Observation: The solution will turn a bright yellow/tan color, indicating the formation of
. Stir for 30 minutes at -78°C.
-
-
Substrate Addition:
-
Dissolve 2-cyclopentenone (1.0 equiv) in a minimal amount of THF.
-
Optional: Add TMSCl (2.0 equiv) to the enone solution (Corey-Boaz modification).
-
Add the enone solution dropwise to the cuprate mixture over 20 minutes, maintaining the temperature below -70°C.
-
Critical Control Point: Rapid addition causes localized heating, leading to polymerization or 1,2-addition.
-
-
Reaction & Quench:
-
Stir at -78°C for 2 hours.
-
Allow the reaction to warm slowly to -20°C over 1 hour.
-
Quench by pouring the cold mixture into a vigorously stirring saturated aqueous
solution (buffered with to pH 8 to solubilize copper salts). -
Observation: The aqueous layer will turn deep blue (
complex).
-
-
Workup:
-
Extract with Diethyl Ether (
). -
Wash combined organics with 1N HCl (to remove Mg salts), then Brine.
-
Dry over anhydrous
. -
Concentrate under reduced pressure.[1]
-
Purification & Characterization
Purification Strategy
The crude oil typically contains the product and trace amounts of reduced cyclopentanone.
-
Flash Chromatography: Silica Gel 60.
-
Eluent: Gradient of 0%
5% Ethyl Acetate in Hexanes. The tert-butyl group makes the molecule lipophilic; it elutes early.
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | Colorless Oil | Distinct "camphor-like" odor. |
| Boiling Point | ~185°C (est) | Purify via column; distillation requires high vacuum. |
| Yield | 75% - 88% | Dependent on anhydrous technique. |
| 1H NMR | Characteristic t-butyl singlet. | |
| IR | 1740 | Strong C=O stretch (Cyclopentanone ring strain). |
Troubleshooting Guide
-
Issue: Low Yield / Starting Material Recovery.
-
Cause: Old CuI or wet THF.
-
Fix: Recrystallize CuI from saturated KI solution; distill THF immediately before use.
-
-
Issue: 1,2-Addition Product (Alcohol).
-
Cause: Temperature rose above -60°C during Grignard addition or reaction.
-
Fix: Monitor internal temperature strictly; ensure slow addition rates.
-
-
Issue: Polymerization of Enone.
-
Cause: Enone added too fast to the basic cuprate.
-
Fix: Dilute enone further in THF before addition.
-
References
-
Posner, G. H. (1972). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions, 19, 1-113. Link
-
Corey, E. J., & Boaz, N. W. (1985).
-unsaturated carbonyl compounds. Tetrahedron Letters, 26(49), 6015-6018. Link -
Ito, Y., Hirao, T., & Saegusa, T. (1978). Synthesis of
-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers. Journal of Organic Chemistry, 43(5), 1011–1013. Link -
Allinger, N. L., & Freiberg, L. A. (1960). The Conformational Analysis of 3-tert-Butylcyclopentanone. Journal of the American Chemical Society, 82(9), 2393–2394. Link
An In-depth Technical Guide to 3-(Tert-butyl)cyclopentanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Tert-butyl)cyclopentanone (CAS No. 5581-94-2) is a substituted cyclic ketone of significant interest in synthetic organic chemistry.[1][2] Its structure, featuring a sterically demanding tert-butyl group on a five-membered ring, imparts unique stereochemical and electronic properties that make it a valuable chiral building block for the synthesis of complex molecular architectures.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, and safety considerations, with a focus on its applications in research and pharmaceutical development.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental design. The bulky tert-butyl group significantly influences its physical characteristics compared to the parent cyclopentanone.
| Property | Value | Source |
| CAS Number | 5581-94-2 | [1][2] |
| Molecular Formula | C₉H₁₆O | [1][2][4] |
| Molecular Weight | 140.22 g/mol | [1][2][4] |
| Appearance | White crystalline powder | |
| Boiling Point | 200-201 °C | [2] |
| Density | 0.9031 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Mechanistic Considerations
The primary synthetic route to this compound involves the alkylation of cyclopentanone.[3] This approach leverages the reactivity of the enolate intermediate of cyclopentanone with a suitable tert-butyl electrophile.
General Synthesis Pathway: Alkylation of Cyclopentanone
The synthesis commences with the deprotonation of cyclopentanone at the α-position using a strong, non-nucleophilic base to form the corresponding enolate. Subsequent reaction with a tert-butyl halide, such as tert-butyl bromide, introduces the bulky alkyl substituent.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of a strong base (e.g., sodium hydride or potassium tert-butoxide) in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
-
Enolate Formation: Cyclopentanone is added dropwise to the cooled (0 °C) solution of the base under a nitrogen atmosphere. The reaction mixture is stirred for a specified period to ensure complete enolate formation.
-
Alkylation: Tert-butyl bromide is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion.
-
Workup: The reaction is quenched by the careful addition of water or a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Spectroscopic and Analytical Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 140. Key fragmentation patterns would likely involve the loss of the tert-butyl group (a peak at m/z = 83) and cleavage of the cyclopentanone ring. While a detailed spectrum for this specific compound is not publicly available, analysis of the parent cyclopentanone shows characteristic fragmentation through the loss of ethene (C₂H₄), suggesting a similar pathway could be possible for the substituted analogue.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For cyclopentanone, this peak appears around 1741 cm⁻¹.[7] The presence of the tert-butyl group is not expected to significantly shift this value. Other characteristic peaks will include those for C-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not available in the reviewed literature, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure.
-
¹H NMR: The spectrum would show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The protons on the cyclopentanone ring would appear as complex multiplets due to diastereotopicity and spin-spin coupling.
-
¹³C NMR: The spectrum would exhibit a peak for the carbonyl carbon, a quaternary carbon, and a methyl carbon signal for the tert-butyl group, in addition to the signals for the methylene carbons of the cyclopentanone ring.
Applications in Research and Drug Development
The rigid, sterically defined structure of this compound makes it a valuable synthon in medicinal chemistry. The tert-butyl group can serve as a steric anchor, influencing the conformation of the molecule and its interaction with biological targets.
Role as a Chiral Building Block
For drug development, the enantiomerically pure forms of this compound are of particular interest.[3] Chiral resolution of the racemic mixture can be achieved through various methods, including chiral chromatography or enzymatic resolution.[3] These chiral synthons can then be incorporated into larger molecules to control stereochemistry, which is often critical for pharmacological activity and selectivity.
While specific examples of approved drugs containing the this compound moiety are not prominent in the literature, its utility as a building block in the synthesis of complex, biologically active molecules is recognized.[3] For instance, substituted cyclopentanone rings are found in a variety of natural products and pharmaceuticals.
Safety, Handling, and Disposal
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, safety precautions should be based on those for structurally related compounds, such as cyclopentanone. ChemicalBook classifies it as an irritant.[2]
GHS Hazard Information (Predicted)
Based on the data for cyclopentanone, this compound is likely to be classified as follows:
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[8][9]
-
Spill Management: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[9]
Disposal
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined structure and the presence of a bulky tert-butyl group offer unique opportunities for the design and synthesis of novel molecules with specific stereochemical requirements. While detailed experimental and safety data for this compound are not extensively documented in publicly accessible sources, this guide provides a foundational understanding of its properties and applications based on available information and comparison to related structures. Further research into its synthetic methodologies and applications is warranted to fully exploit its potential in the chemical and pharmaceutical sciences.
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PART 19: MASS SPECTRUM OF CYCLOPENTANONE - YouTube. (URL: [Link])
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FT-IR spectrum of tert-butyl... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Mass spectra of cyclopentanone interacted with 90 fs laser... - ResearchGate. (URL: [Link])
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mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
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A Technical Guide to 3-(Tert-butyl)cyclopentanone: Properties, Synthesis, and Applications
Abstract
3-(Tert-butyl)cyclopentanone is a pivotal chemical intermediate whose unique structural properties—namely the sterically demanding tert-butyl group appended to a cyclopentanone core—confer significant influence on the reactivity and conformational behavior of molecules into which it is incorporated. This technical guide provides a comprehensive overview of the essential chemical and physical properties of this compound. We delve into its spectroscopic signature, established synthetic methodologies, and characteristic reactivity. Furthermore, this document outlines standardized protocols for its characterization and discusses its emerging role as a valuable building block in medicinal chemistry and drug development, where modulation of steric and electronic properties is paramount.
Molecular Structure and Chemical Identifiers
The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers. This compound is an aliphatic cyclic ketone. The presence of the bulky tert-butyl group at the C-3 position relative to the carbonyl is the defining feature of the molecule, sterically shielding adjacent positions and influencing the cyclopentane ring's conformation.
-
IUPAC Name: 3-tert-butylcyclopentan-1-one[1]
-
CAS Number: 5581-94-2[2]
-
Canonical SMILES: CC(C)(C)C1CCC(=O)C1[1]
-
InChI Key: YNZLLBXTQLRISL-UHFFFAOYSA-N[1]
Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 316769.[1]
Physicochemical Properties
A thorough understanding of a compound's physical properties is critical for its handling, purification, and application in synthetic protocols. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | General Observation |
| Boiling Point | 200-201 °C | [2] |
| Density | 0.903 g/cm³ (at 25 °C) | [2] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 0 | [3] |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Reactivity Profile
Synthetic Approaches
The synthesis of substituted cyclopentanones is a well-established area of organic chemistry.[4] For this compound, a common laboratory-scale approach involves the conjugate addition of a tert-butyl nucleophile to cyclopent-2-en-1-one. This Michael addition is typically performed using an organocuprate reagent, such as lithium di-tert-butylcuprate, to ensure 1,4-addition over direct 1,2-addition to the carbonyl.
An alternative conceptual route involves the alkylation of a pre-formed cyclopentanone enolate with a tert-butyl electrophile, such as tert-butyl bromide.[5] However, due to the steric hindrance of the tert-butyl group and the potential for competing elimination reactions, this method can be lower yielding.
Key Reactivity Insights
The chemistry of this compound is dominated by two features: the carbonyl group and the sterically encumbering tert-butyl substituent.
-
Carbonyl Reactivity: The ketone can undergo standard carbonyl reactions such as reduction to the corresponding alcohol (3-tert-butylcyclopentanol) using reagents like sodium borohydride, or reductive amination to form substituted amines.
-
Enolate Formation: The carbonyl's α-protons (at C-2 and C-5) are acidic and can be removed by a strong base to form an enolate. The steric bulk of the tert-butyl group can influence the regioselectivity of enolate formation and subsequent alkylation or aldol reactions.
-
Steric Hindrance: The tert-butyl group provides a significant steric shield. This influences the stereochemical outcome of reactions at the carbonyl center and adjacent positions, often directing incoming reagents to the face of the ring opposite the bulky group. This property is invaluable in asymmetric synthesis.[5]
Experimental Corner: Protocols for Quality Control & Characterization
Ensuring the identity and purity of a starting material is a non-negotiable aspect of chemical research. The following workflow and protocols represent a robust system for the validation of a new batch of this compound.
Quality Control Workflow
The following diagram illustrates the logical flow for the characterization and release of a new batch of the title compound.
Caption: Quality Control workflow for this compound.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure.
-
Procedure:
-
Prepare a sample by dissolving ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. Expected signals include a singlet around δ 0.9 ppm (9H, tert-butyl group) and a series of multiplets between δ 1.5-2.5 ppm (7H, cyclopentyl ring protons).
-
Acquire a ¹³C NMR spectrum. Expected signals include a prominent peak for the carbonyl carbon (~δ 220 ppm), signals for the quaternary and methyl carbons of the tert-butyl group, and signals for the CH and CH₂ carbons of the cyclopentyl ring.
-
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify key functional groups, primarily the ketone carbonyl.
-
Procedure:
-
Place a small drop of the neat liquid sample onto the crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Causality: The key diagnostic peak is the strong C=O stretching vibration. For a five-membered ring ketone like cyclopentanone, this band is typically found at a higher wavenumber than in acyclic ketones due to ring strain.[6] Expect a very strong, sharp absorption band in the region of 1740-1750 cm⁻¹ . Also, look for C-H stretching vibrations just below 3000 cm⁻¹.
-
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine purity and confirm molecular weight.
-
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject an aliquot into the GC-MS instrument.
-
The gas chromatogram will indicate the purity by showing the relative area of the main product peak.
-
The mass spectrum of the main peak should show the molecular ion (M⁺) at m/z = 140.2. Key fragmentation patterns often involve the loss of a methyl group (M-15) or the entire tert-butyl group.
-
Role in Drug Development and Medicinal Chemistry
The tert-butyl group is a common motif in medicinal chemistry, often used as a "metabolic blocker." Its steric bulk can prevent enzymatic degradation (e.g., by cytochrome P450 enzymes) at or near its point of attachment, thereby increasing a drug candidate's half-life. The replacement of a labile group with a tert-butyl or a bioisostere is a recognized strategy for optimizing drug properties.[7]
This compound serves as an excellent starting material for introducing this feature. The cyclopentanone ring provides a rigid scaffold from which to elaborate more complex structures. Derivatives of cyclopentanone have been investigated for a wide range of biological activities, making this a valuable template for building new chemical entities.[8]
Caption: Role of the scaffold in a drug discovery workflow.
Safety and Handling
As with any chemical, proper safety precautions must be observed.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10] Avoid inhalation of vapors and contact with skin and eyes.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry place, as recommended at 2-8°C.[2][10] Keep away from strong oxidizing agents, strong acids, and strong bases.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple cyclic ketone; it is a strategic building block for the synthesis of complex organic molecules. Its well-defined physicochemical properties, predictable reactivity, and the significant steric influence of the tert-butyl group make it a valuable tool for chemists, particularly in the fields of medicinal chemistry and drug discovery. The robust analytical methods described herein provide a clear path for its quality control, ensuring its reliable application in multi-step synthetic campaigns.
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Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Pentanone, 2,2-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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- 2. This compound CAS#: 5581-94-2 [m.chemicalbook.com]
- 3. This compound (5581-94-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Cyclopentanone synthesis [organic-chemistry.org]
- 5. (S)-3-tert-Butylcyclopentanone | Benchchem [benchchem.com]
- 6. Cyclopentanone [webbook.nist.gov]
- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mmbio.byu.edu [mmbio.byu.edu]
Technical Guide: Mass Spectrometry Fragmentation of 3-(Tert-butyl)cyclopentanone
This guide details the mass spectrometry fragmentation pattern of 3-(tert-butyl)cyclopentanone , a molecule whose fragmentation is governed by the interplay between ring strain, carbonyl-directed alpha-cleavage, and the exceptional stability of the tert-butyl carbocation.
Executive Summary
The mass spectrum of this compound (
For researchers identifying impurities or metabolic byproducts, the diagnostic signature is the high-intensity base peak at m/z 57 (tert-butyl cation) and the significant fragment at m/z 83 (loss of the tert-butyl group), which distinguishes it from isomeric linear ketones.
Molecular Architecture & Ionization Physics
Structural Considerations
The molecule consists of a five-membered cyclopentanone ring substituted at the 3-position with a tert-butyl group.[1]
-
Formula:
-
Unsaturation Number: 2 (1 Ring + 1 Carbonyl)
-
Sterics: The bulky tert-butyl group locks the cyclopentanone ring into a specific envelope conformation to minimize 1,3-diaxial interactions, though under EI conditions (high energy), this conformational preference is less relevant than the bond dissociation energies.
Ionization Event
Upon electron impact (70 eV), an electron is removed from the non-bonding lone pair of the carbonyl oxygen, generating the radical cation molecular ion (
Fragmentation Mechanics (The Core)
The fragmentation follows three competing pathways. The tert-butyl group acts as a "charge sink," often sequestering the positive charge due to the high stability of the tertiary carbocation.
Pathway A: Formation of the Base Peak (m/z 57)
The most dominant feature of the spectrum is the formation of the tert-butyl cation.
-
Mechanism: Inductive cleavage (i-cleavage). The bond between the ring carbon (C3) and the quaternary carbon of the tert-butyl group weakens significantly in the ionized state.
-
Driving Force: Formation of the stable tertiary carbocation (
). -
Result: A base peak (100% relative abundance) at m/z 57 .
Pathway B: Loss of Side Chain (m/z 83)
Alternatively, the charge can remain on the oxygen-containing ring fragment while the tert-butyl group leaves as a neutral radical.
-
Mechanism: Alpha-cleavage relative to the alkyl group or direct sigma-bond dissociation.
-
Fragment: The cyclopentanone-3-yl cation (
). -
Mass Calculation:
.
Pathway C: Ring Opening (Alpha-Cleavage)
The classic cyclic ketone fragmentation involves breaking the bond adjacent to the carbonyl (C1-C2 or C1-C5).
-
Primary Cleavage: The C1-C2 bond breaks, generating an acyl radical cation.
-
Secondary Elimination: The acyl radical can decompose by losing carbon monoxide (CO, 28 Da) or ethylene (
, 28 Da). -
Diagnostic Ions: This pathway contributes to lower mass ions such as m/z 55 (
or hydrocarbon fragments) and m/z 28 (CO).
Visualization of Pathways[3]
The following diagram maps the causal relationships between the molecular ion and its primary fragments.
Figure 1: Fragmentation tree of this compound showing the divergence between side-chain loss and ring disintegration.
Experimental Protocol (Standardized)
To reproduce these results or validate the purity of a synthesized batch, follow this self-validating GC-MS workflow.
Instrument Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard 70 eV allows comparison with NIST libraries. |
| Source Temp | 230°C | Prevents condensation of high-boiling impurities. |
| Column | DB-5ms (30m x 0.25mm) | Non-polar phase ideal for separating alkyl-ketones. |
| Carrier Gas | Helium, 1.0 mL/min | Constant flow ensures reproducible retention times. |
| Scan Range | m/z 35 - 300 | Captures low mass fragments (CO) and potential dimers. |
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) workflow for the analysis of alkyl-cyclopentanones.
Data Interpretation: Peak Assignments
The following table summarizes the key ions. Note that m/z 57 is the definitive marker for the tert-butyl group.
| m/z (Mass-to-Charge) | Relative Intensity | Ion Assignment | Mechanism / Origin |
| 140 | Weak (< 10%) | Molecular Ion (Intact Parent). | |
| 125 | Very Weak | Loss of methyl from t-butyl group. | |
| 112 | Weak | Loss of Carbon Monoxide from ring opening. | |
| 83 | Moderate (20-40%) | Loss of t-butyl radical . Charge retention on ring. | |
| 57 | Base Peak (100%) | Tert-butyl cation . Dominant stable fragment. | |
| 55 | Moderate | Hydrocarbon fragment from ring disintegration. | |
| 41 | Moderate | Allyl cation (common in all alkyl chains). |
Scientific Validation (Self-Check)
-
The Nitrogen Rule: The MW is 140 (even), and the molecule contains no nitrogen. The molecular ion is at an even m/z, and major radical-loss fragments (like M-57) appear at odd m/z (83, 57). This confirms the assignments are consistent with MS physics.
-
Absence of McLafferty: A standard McLafferty rearrangement would require a
-hydrogen available for transfer to the carbonyl oxygen. In this compound, the side chain hydrogens are spatially distant and the geometry of the ring restricts the necessary 6-membered transition state, suppressing this pathway in favor of direct cleavage.
References
-
NIST Mass Spectrometry Data Center . Cyclopentanone, 3-methyl- (Analogous Fragmentation Patterns). NIST Chemistry WebBook, SRD 69. Retrieved from [Link][2]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for mechanisms of alpha-cleavage and inductive effects).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Reference for ketone fragmentation rules).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
Sources
(S)-3-(Tert-butyl)cyclopentanone: A Chiral Synthon for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
(S)-3-(Tert-butyl)cyclopentanone is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereodefined cyclopentane core, adorned with a sterically demanding tert-butyl group, offers a unique scaffold for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the stereochemical properties, synthesis, and potential applications of (S)-3-(tert-butyl)cyclopentanone, with a focus on enabling its practical use in a research and development setting. We will delve into the causality behind synthetic strategies, particularly kinetic resolution, and discuss the analytical techniques crucial for stereochemical verification.
Introduction: The Significance of Chiral Cyclopentanones
The cyclopentane ring is a prevalent structural motif in a vast array of natural products and pharmaceuticals. The introduction of stereocenters into this five-membered ring system dramatically expands the accessible chemical space, allowing for precise three-dimensional arrangements of functional groups that can lead to highly specific interactions with biological targets. Chiral cyclopentanones, in particular, serve as versatile intermediates, or "synthons," for the asymmetric synthesis of these complex molecules[1]. The carbonyl group provides a convenient handle for a wide range of chemical transformations, while the inherent chirality of the scaffold guides the stereochemical outcome of subsequent reactions.
The subject of this guide, (S)-3-(tert-butyl)cyclopentanone, is a prime example of a chiral cyclopentanone with significant synthetic potential. The bulky tert-butyl group at the C3 position plays a crucial role in directing the stereoselectivity of reactions at other positions on the ring, a concept that will be explored in detail in the following sections.
Stereochemical Properties and Conformational Analysis
The stereochemical integrity of (S)-3-(tert-butyl)cyclopentanone is the cornerstone of its utility as a chiral building block. The absolute configuration at the C3 stereocenter is designated as (S) according to the Cahn-Ingold-Prelog priority rules.
The Influence of the Tert-butyl Group
The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. Its presence on the cyclopentane ring has profound conformational implications. While cyclohexane rings have well-defined low-energy chair conformations, cyclopentane rings are more flexible and exist in a dynamic equilibrium between various envelope and twist conformations.
The bulky tert-butyl group, however, strongly disfavors axial-like positions in these conformations due to severe steric hindrance[2]. This steric strain forces the tert-butyl group to predominantly occupy a pseudo-equatorial position, which in turn restricts the conformational flexibility of the ring. This conformational locking has a significant impact on the reactivity of the molecule, as it dictates the accessibility of reagents to the two faces of the cyclopentanone ring. For instance, in reactions such as enolate formation and subsequent alkylation or aldol reactions, the tert-butyl group will sterically hinder the approach of electrophiles from the same face, leading to a high degree of diastereoselectivity.
Synthesis of (S)-3-(Tert-butyl)cyclopentanone via Kinetic Resolution
The most effective method for preparing enantiomerically pure (S)-3-(tert-butyl)cyclopentanone is through the kinetic resolution of a racemic precursor. Kinetic resolution is a powerful technique for separating enantiomers, wherein one enantiomer of a racemate reacts faster with a chiral reagent or catalyst than the other, leaving the unreacted starting material enriched in the slower-reacting enantiomer[3].
A highly efficient method for the synthesis of related chiral 3-alkylcyclopentanones has been reported by Bunnage et al., involving the kinetic resolution of a racemic mixture of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates[4]. This approach can be adapted to produce the precursor to (S)-3-(tert-butyl)cyclopentanone.
Synthetic Workflow
The overall synthetic strategy involves two main stages:
-
Synthesis of the Racemic Precursor: Preparation of racemic tert-butyl 3-tert-butylcyclopent-1-ene-1-carboxylate.
-
Kinetic Resolution: Enantioselective conjugate addition of a chiral lithium amide to the racemic precursor, resulting in the separation of the desired (S)-enantiomer of the starting material.
-
Conversion to the Target Molecule: Transformation of the resolved (S)-tert-butyl 3-tert-butylcyclopent-1-ene-1-carboxylate into (S)-3-(tert-butyl)cyclopentanone.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformational Analysis [sas.upenn.edu]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. Kinetic resolution of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates for the synthesis of homochiral 3-alkyl-cispentacin and 3-alkyl-transpentacin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling Precautions for 3-(tert-butyl)cyclopentanone: A Technical Guide
Executive Summary
3-(tert-butyl)cyclopentanone (CAS: 5581-94-2) is a sterically demanding cyclic ketone widely utilized in medicinal chemistry as a chiral building block and conformational lock.[1][2][3] Its bulky tert-butyl group at the 3-position directs stereoselectivity in nucleophilic additions, making it critical for synthesizing high-affinity spirocyclic drugs and fragrance ingredients.
While less volatile than its parent compound cyclopentanone, it presents specific hazards regarding combustibility, aquatic toxicity, and potential peroxide formation upon prolonged storage. This guide synthesizes physicochemical data with field-proven handling protocols to ensure personnel safety and experimental integrity.
Part 1: Physicochemical Profile & Hazard Identification
Chemical Identity & Properties
Understanding the physical state is the first step in risk mitigation. Unlike smaller ketones, the tert-butyl substitution significantly raises the boiling point and lowers volatility.
| Property | Value | Operational Implication |
| CAS Number | 5581-94-2 | Use for exact inventory tracking. |
| Formula / MW | C₉H₁₆O / 140.22 g/mol | Heavier vapor density than air (4.8 vs 1.0). |
| Physical State | Colorless to pale yellow liquid | Viscosity is slightly higher than acetone/cyclopentanone. |
| Boiling Point | 200–201 °C | Low vapor pressure at RT; requires high heat for distillation. |
| Density | ~0.903 g/mL | Floats on water; containment dams are required for spills. |
| Flash Point | > 60 °C (Est.) | Combustible Liquid . Requires heating to release ignitable vapors. |
| Solubility | Immiscible in water; Soluble in organic solvents | Use organic solvents (EtOAc, Hexane) for cleanup, not water. |
GHS Hazard Classification
Based on structural analogs (4-tert-butylcyclohexanone) and functional group data.
-
WARNING
-
H227: Combustible liquid.
-
H302: Harmful if swallowed.[4]
-
H315 / H319: Causes skin irritation / Causes serious eye irritation.[5]
-
H412: Harmful to aquatic life with long-lasting effects.[4]
Part 2: Operational Handling Protocols
Storage & Stability (The "Shelf-Life" Factor)
Cyclic ketones are generally stable, but the alpha-position to the carbonyl is susceptible to autoxidation over long periods, potentially forming peroxides or undergoing aldol condensation if catalyzed by trace acids/bases.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). Oxygen promotes yellowing (oxidation).
-
Temperature: Ambient (15–25 °C) is acceptable, but 2–8 °C is preferred for long-term storage (>6 months) to inhibit oligomerization.
-
Container: Tightly sealed glass or fluorinated HDPE. Avoid metal containers that may leach ions (Lewis acids) which catalyze degradation.
Safe Transfer Workflow
Due to its lipophilicity and potential neurotoxicity (common to ketones), dermal protection is paramount.
PPE Requirements:
-
Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For immersion or prolonged handling, use Silver Shield (Laminate) or thick Butyl rubber. Note: Latex is permeable to ketones.
-
Respiratory: If heating or working outside a fume hood, use a respirator with an Organic Vapor (OV) cartridge (Black band).
Transfer Protocol (Liquid):
-
Equilibrate: Allow the refrigerated bottle to reach room temperature before opening to prevent water condensation (hygroscopy leads to inaccurate weighing).
-
Inerting: Purge the headspace with Nitrogen after dispensing.
-
Dispensing: Use a glass syringe with a Luer-lock tip. Avoid plastic syringes for long-term contact as ketones can swell rubber plungers.
Experimental Context: Stereoselective Synthesis
The tert-butyl group locks the cyclopentanone ring into a specific conformation (typically the "envelope"). When performing nucleophilic additions (e.g., Grignard, Hydride reduction), the reagent will attack from the face opposite the bulky tert-butyl group.
-
Safety Note: Reactions involving hydride donors (LiAlH₄) or organometallics are highly exothermic. The high boiling point of this ketone means it acts as a heat sink, but once the exotherm starts, it can be difficult to control. Always add the ketone slowly to the reagent at low temperature (-78 °C or 0 °C).
Part 3: Emergency Response & Waste Management
Fire Fighting Measures
-
Class: B (Combustible Liquid).
-
Extinguishing Media: Alcohol-resistant foam, Dry chemical, or CO₂.
-
Do NOT use: High-volume water jet. Since the density is <1.0, the burning liquid will float on water and spread the fire.
Spill Response Logic
-
Small Spill (< 50 mL): Absorb with vermiculite or sand. Wipe with acetone-dampened towels.
-
Large Spill (> 500 mL): Eliminate ignition sources. Dam the flow with absorbent socks. Do not allow entry into drains (H412 aquatic hazard).[4]
Waste Disposal
-
Classification: Non-halogenated organic solvent waste.
-
Segregation: Keep separate from strong oxidizers (e.g., Nitric acid) and strong bases to prevent exothermic polymerization in the waste drum.
Part 4: Visualized Workflows
Safe Handling Workflow
This diagram outlines the decision process for transferring the reagent from storage to the reaction vessel, emphasizing inert gas protection.
Figure 1: Inert atmosphere handling workflow to prevent moisture ingress and oxidation.
Spill Response Decision Logic
A logic tree for determining the appropriate response to a spill based on volume and location.
Figure 2: Decision matrix for spill containment and emergency response.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316769, this compound. Retrieved from [Link][3]
-
ChemSynthesis. Synthesis and Physical Properties of 3-tert-butylcyclopentanone. Retrieved from [Link]
-
Kozioł, A. et al. (2023). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives.[6] (Relevant analog handling data). Retrieved from [Link]
Sources
Navigating the Safety Landscape of 3-(Tert-butyl)cyclopentanone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties: The Foundation of Safety
A comprehensive understanding of a compound's physical and chemical properties is the starting point for a robust safety assessment. While specific experimental data for 3-(Tert-butyl)cyclopentanone is limited, we can infer its likely characteristics.[2]
| Property | Value (this compound) | Value (Cyclopentanone) | Rationale for Extrapolation |
| CAS Number | 5581-94-2[1][2] | 120-92-3[3][4][5] | N/A |
| Molecular Formula | C9H16O[2] | C5H8O[6] | N/A |
| Molecular Weight | 140.22 g/mol [2] | 84.12 g/mol [5] | N/A |
| Boiling Point | ~200-201 °C (Predicted)[1] | 131 °C | The addition of the bulky tert-butyl group is expected to significantly increase the molecular weight and van der Waals forces, leading to a higher boiling point. |
| Density | ~0.903 g/cm³ (Predicted)[1] | 0.948 g/cm³ | The tert-butyl group adds significant volume with a relatively smaller increase in mass compared to the overall structure, likely resulting in a slightly lower density than cyclopentanone. |
| Flash Point | Expected to be higher than Cyclopentanone | 30 °C (86 °F)[7] | Generally, an increase in boiling point correlates with an increase in flash point. |
| Solubility | Likely soluble in organic solvents. | Soluble in alcohol and ether. | The alkyl nature of the tert-butyl group will enhance its solubility in nonpolar organic solvents. |
Hazard Identification and Classification: A Proactive Approach
Based on the Globally Harmonized System (GHS) classification for cyclopentanone, we can anticipate the primary hazards associated with this compound. The presence of the ketone functional group and the flammable nature of the cyclopentane ring are key determinants of its hazard profile.
Anticipated GHS Classification:
-
Flammable Liquids: Category 3.[3][4][5] Vapors may form explosive mixtures with air, and the liquid is combustible.[3][6]
-
Skin Corrosion/Irritation: Category 2.[3][4][5][8] Causes skin irritation upon direct contact.
-
Serious Eye Damage/Eye Irritation: Category 2.[3][4][5][8] Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation and dizziness.[9]
Exposure Controls and Personal Protection: A Multi-Layered Defense
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when handling this compound.
Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][4] This is critical to minimize the inhalation of flammable and potentially irritating vapors.
-
Ignition Source Control: Due to its flammability, all potential sources of ignition, such as open flames, hot surfaces, and sparks, must be strictly excluded from the handling area.[3][4][6] Use only non-sparking tools and explosion-proof equipment.[6][10] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[4][10][11]
Personal Protective Equipment (PPE): The Last Line of Defense
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and vapors that can cause serious eye irritation.[3][10]
-
Skin Protection: Chemically resistant gloves, such as butyl rubber or Viton®, should be worn to prevent skin contact.[8] A lab coat or chemical-resistant apron is also required.
-
Respiratory Protection: If working outside of a fume hood or in situations where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Safe Handling and Storage: Mitigating Risks
Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.
Handling
-
Avoid breathing vapors or mist.[7]
-
Wash hands thoroughly after handling and before breaks.[3][4][11]
-
Keep away from food, drink, and animal feedingstuffs.[3][4][11]
-
When not in use, keep the container tightly closed.[3][4][7][10][11]
Storage
-
Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6][7]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[7]
-
Skin Contact: Immediately remove all contaminated clothing.[6][10] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][8] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6][8] Remove contact lenses if present and easy to do.[3][6][8] Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5][7] Rinse mouth with water.[5][7] Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7] For large fires, water spray or fog can be used to cool containers.[5][6][7]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may spread the fire.
-
Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[3][6] Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6] Hazardous combustion products include carbon monoxide and carbon dioxide.[3][5][6]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5][6]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[5] Eliminate all ignition sources.[5] Wear appropriate personal protective equipment.[5][7] Ensure adequate ventilation.[5]
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[3][11]
-
Methods for Cleaning Up: Absorb the spill with an inert material such as sand, diatomaceous earth, or a universal binding agent.[3][11] Collect the absorbed material into a suitable, labeled container for disposal.[3][7][11]
Toxicological Information: Understanding the Health Effects
While specific toxicological data for this compound is not available, the information for cyclopentanone provides a basis for understanding potential health effects.
-
Acute Toxicity: Not classified as acutely toxic based on available data for cyclopentanone.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][5][8]
-
Respiratory or Skin Sensitization: Not expected to be a sensitizer.[3]
-
Germ Cell Mutagenicity: Not classified as a mutagen.[3]
-
Carcinogenicity: Not classified as a carcinogen.[3]
-
Reproductive Toxicity: Not classified as a reproductive toxicant.[3]
-
Specific Target Organ Toxicity (Single and Repeated Exposure): Not classified as a specific target organ toxicant for single or repeated exposure based on cyclopentanone data.[3]
Experimental Workflow: Safe Handling Protocol
The following diagram illustrates a safe workflow for handling this compound in a research setting.
Sources
- 1. This compound CAS#: 5581-94-2 [m.chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. indenta.com [indenta.com]
- 9. nj.gov [nj.gov]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. carlroth.com [carlroth.com]
Methodological & Application
The Strategic Role of 3-(tert-butyl)cyclopentanone in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Architectural Significance of a Bulky Ketone
In the landscape of modern medicinal chemistry, the deliberate design of molecular architecture is paramount to achieving therapeutic efficacy. The cyclopentanone ring, a five-membered carbocycle, serves as a versatile and synthetically tractable scaffold for the construction of a diverse array of bioactive molecules.[1][2] When functionalized with a sterically demanding tert-butyl group, as in 3-(tert-butyl)cyclopentanone, this building block acquires unique properties that are highly advantageous in drug design. The tert-butyl group, with its significant steric bulk, can profoundly influence the conformational rigidity of the cyclopentane ring, dictate the stereochemical outcome of reactions, and provide a metabolically robust anchor that can enhance a drug candidate's pharmacokinetic profile.[3]
This application note provides a detailed exploration of the utility of this compound in the synthesis of complex pharmaceutical intermediates. We will present two distinct applications: the stereoselective synthesis of a key precursor for Hepatitis C Virus (HCV) protease inhibitors, exemplified by the Boceprevir family, and a generalized approach to a scaffold for kinase inhibitors. The protocols herein are designed to be robust and illustrative of the strategic advantages conferred by the 3-tert-butylcyclopentanone core.
Application 1: Stereoselective Synthesis of a Boceprevir Intermediate
The Hepatitis C virus NS3/4A serine protease is a validated target for antiviral therapy.[4] Boceprevir, a first-generation inhibitor, features a complex molecular framework where a substituted cyclopentane moiety plays a crucial role in binding to the enzyme's active site.[5] The synthesis of chiral aminocyclopentane carboxamide derivatives is a critical step in the overall synthesis of Boceprevir and related compounds.[6][7] Here, we outline a plausible and efficient protocol for the synthesis of a key bicyclic lactam intermediate, starting from this compound.
Causality of Experimental Choices
The strategic introduction of the nitrogen atom and subsequent functionalization of the cyclopentanone ring are central to this synthesis. The bulky tert-butyl group is anticipated to direct incoming reagents to the less hindered face of the molecule, thereby controlling the stereochemistry of the newly formed chiral centers. The choice of reagents and reaction conditions is guided by principles of asymmetric synthesis to achieve the desired enantiomerically enriched product.[8][9]
Experimental Protocol: Synthesis of a Chiral Bicyclic Lactam Intermediate
Overall Reaction Scheme:
A conceptual workflow for the synthesis of a bicyclic lactam from this compound.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| This compound | Sigma-Aldrich | 98% |
| Trimethylsilyl cyanide (TMSCN) | Acros Organics | 98% |
| Zinc Iodide (ZnI2) | Alfa Aesar | Anhydrous, 99.9% |
| Lithium aluminum hydride (LAH) | Sigma-Aldrich | 1.0 M solution in THF |
| Di-tert-butyl dicarbonate (Boc2O) | TCI Chemicals | >98% |
| Pyridinium chlorochromate (PCC) | Sigma-Aldrich | 98% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, >99.8% |
| Tetrahydrofuran (THF) | Fisher Scientific | Anhydrous, >99.9% |
| Grubbs' Catalyst (2nd Generation) | Strem Chemicals | 97% |
Step-by-Step Methodology:
-
Cyanosilylation and Reduction to the Aminomethyl Cyclopentanol:
-
To a solution of this compound (10.0 g, 71.3 mmol) in anhydrous dichloromethane (150 mL) under a nitrogen atmosphere at 0 °C, add zinc iodide (1.14 g, 3.57 mmol).
-
Slowly add trimethylsilyl cyanide (10.6 g, 107 mmol) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the crude cyanohydrin.
-
The crude cyanohydrin is dissolved in anhydrous tetrahydrofuran (200 mL) and added dropwise to a stirred suspension of lithium aluminum hydride (5.4 g, 142.6 mmol) in THF (100 mL) at 0 °C.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water (5.4 mL), 15% aqueous NaOH (5.4 mL), and water (16.2 mL).
-
The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure.
-
-
Protection of the Amino Group:
-
The crude aminomethyl cyclopentanol is dissolved in a mixture of THF (100 mL) and water (50 mL).
-
Sodium bicarbonate (12.0 g, 142.6 mmol) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (17.1 g, 78.4 mmol) in THF (50 mL).
-
The reaction is stirred at room temperature for 16 hours.
-
The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 75 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to give the Boc-protected aminomethyl cyclopentanol, which can be purified by column chromatography.
-
-
Oxidation to the Ketone:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (23.0 g, 107 mmol) in anhydrous dichloromethane (200 mL), add a solution of the Boc-protected aminomethyl cyclopentanol (assumed 71.3 mmol from the start) in dichloromethane (100 mL).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield the crude protected aminomethyl cyclopentanone.
-
-
Intramolecular Cyclization to the Bicyclic Lactam:
-
This step would typically involve further elaboration of the molecule to introduce a terminal alkene, followed by a ring-closing metathesis reaction. For the purpose of this illustrative protocol, we will conceptually represent this transformation. The synthesized ketone is a key intermediate for such elaborations.
-
Application 2: Synthesis of a Cyclopentanone-Based Kinase Inhibitor Scaffold
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Many successful kinase inhibitors feature a heterocyclic core that can be accessed from functionalized cyclic ketones.[10][11] this compound provides a robust starting point for the synthesis of substituted cyclopentane-fused pyrimidines, a common scaffold in kinase inhibitor design.
Rationale for Synthetic Approach
The synthesis will proceed via a condensation reaction to form an enaminone, followed by cyclization with a suitable three-carbon building block to construct the pyrimidine ring. The tert-butyl group is expected to enhance the lipophilicity of the final molecule, potentially improving cell permeability and metabolic stability.
Experimental Protocol: Synthesis of a 3-(tert-butyl)cyclopentyl-fused Pyrimidine
Overall Reaction Scheme:
A general scheme for the synthesis of a cyclopentyl-fused pyrimidine from this compound.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| This compound | Sigma-Aldrich | 98% |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Acros Organics | 97% |
| Guanidine nitrate | Alfa Aesar | 99% |
| Sodium ethoxide (NaOEt) | Sigma-Aldrich | 96% |
| Ethanol (EtOH) | Fisher Scientific | Anhydrous, >99.5% |
| Toluene | Sigma-Aldrich | Anhydrous, 99.8% |
Step-by-Step Methodology:
-
Formation of the Enaminone:
-
A mixture of this compound (5.0 g, 35.7 mmol) and N,N-dimethylformamide dimethyl acetal (6.4 g, 53.5 mmol) in anhydrous toluene (50 mL) is heated to reflux for 6 hours.
-
The reaction mixture is then cooled to room temperature and concentrated under reduced pressure to remove the solvent and excess DMF-DMA, yielding the crude enaminone intermediate.
-
-
Cyclization to the Pyrimidine Scaffold:
-
To a solution of sodium ethoxide, prepared by carefully dissolving sodium (1.23 g, 53.5 mmol) in anhydrous ethanol (100 mL), add guanidine nitrate (5.2 g, 42.8 mmol).
-
The mixture is stirred for 30 minutes at room temperature.
-
The crude enaminone from the previous step, dissolved in anhydrous ethanol (50 mL), is then added to the guanidine/ethoxide mixture.
-
The resulting mixture is heated to reflux for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in water (100 mL) and extracted with ethyl acetate (3 x 75 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 3-(tert-butyl)cyclopentyl-fused pyrimidine.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its inherent steric bulk provides a powerful tool for controlling stereochemistry and enhancing the drug-like properties of target molecules. The protocols outlined in this application note demonstrate its utility in the synthesis of precursors for both antiviral and kinase inhibitor drug discovery programs. The strategic incorporation of this functionalized cyclopentanone scaffold can significantly contribute to the development of novel and effective therapeutic agents.
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Kadow, J. F. et al. Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[7][8]hexane-2-carboxylates or salts thereof. WO2004113295A1. 2004.
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Application Note & Protocols: Stereocontrol in Nucleophilic Additions to 3-(tert-butyl)cyclopentanone
Introduction: The Role of Steric Hindrance in Directing Reactivity
Nucleophilic addition to carbonyls is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate that is subsequently protonated to yield an alcohol product.[2] While the fundamental mechanism is consistent, the stereochemical outcome of such additions to substituted cyclic ketones is a nuanced subject, governed by a delicate interplay of steric and electronic factors.
3-(tert-butyl)cyclopentanone serves as an exemplary substrate for investigating these principles. The large, sterically demanding tert-butyl group at the C3 position effectively "locks" the conformation of the five-membered ring and creates two diastereotopic faces for nucleophilic attack. The bulky substituent significantly hinders one face of the carbonyl, forcing incoming nucleophiles to approach from the opposite, more accessible face. This application note provides a detailed guide to leveraging this steric bias to achieve high diastereoselectivity in various nucleophilic addition reactions, offering both mechanistic insights and detailed experimental protocols for researchers in synthetic chemistry and drug development.
Part 1: Mechanistic Overview & Stereochemical Principles
The core principle governing the stereoselectivity of nucleophilic additions to this compound is steric approach control . The tert-butyl group acts as a powerful stereodirecting element, creating a significant energetic penalty for any nucleophile attempting to attack from the same face (syn-attack). Consequently, attack from the opposite face (anti-attack) is overwhelmingly favored.
-
Syn-Attack: The nucleophile approaches from the same side as the tert-butyl group. This pathway is sterically hindered and energetically unfavorable.
-
Anti-Attack: The nucleophile approaches from the side opposite to the tert-butyl group. This is the sterically favored and lower-energy pathway.
The resulting product stereochemistry is defined as cis or trans based on the relationship between the newly formed hydroxyl group and the tert-butyl substituent.
-
Trans-Product: Results from syn-attack. The hydroxyl group and the tert-butyl group are on opposite faces of the ring.
-
Cis-Product: Results from anti-attack. The hydroxyl group and the tert-butyl group are on the same face of the ring.
Therefore, reactions governed by steric approach control are expected to yield the cis-alcohol as the major product.
Caption: Steric control in nucleophilic addition to this compound.
Part 2: Key Applications & Experimental Protocols
This section details protocols for three common classes of nucleophilic addition reactions, highlighting the predictable stereochemical outcomes.
Hydride Reductions: Comparing Steric Bulk
The reduction of ketones to secondary alcohols is a fundamental transformation. The choice of hydride reagent can dramatically influence the diastereoselectivity of the reaction with sterically hindered ketones.[3]
-
Sodium Borohydride (NaBH₄): A relatively small and unhindered hydride source. While it generally favors attack from the less hindered face, its small size can sometimes allow it to overcome moderate steric barriers, leading to mixtures of diastereomers.
-
Lithium Tri-sec-butylborohydride (L-Selectride®): A very bulky and sterically demanding hydride reagent.[4] It is highly sensitive to steric hindrance and will almost exclusively attack from the most accessible trajectory, providing excellent diastereoselectivity.[5]
| Reagent | Key Characteristic | Expected Major Product | Rationale |
| NaBH₄ | Small, less selective | cis-3-(tert-butyl)cyclopentanol | Primarily steric approach control, but reduced selectivity due to small size. |
| L-Selectride® | Very bulky, highly selective | cis-3-(tert-butyl)cyclopentanol | Overwhelming steric hindrance forces exclusive anti-attack.[3] |
This protocol describes the highly diastereoselective reduction of this compound to cis-3-(tert-butyl)cyclopentanol.
Materials:
-
This compound (1.0 eq)
-
L-Selectride® (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add this compound. Dissolve it in anhydrous THF (approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reagent: Slowly add the L-Selectride® solution dropwise to the stirred ketone solution over 15 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching & Oxidative Workup: Remove the cooling bath. Slowly and carefully add 3 M NaOH, followed by the dropwise addition of 30% H₂O₂. Caution: This step is exothermic and may cause vigorous gas evolution. Stir the resulting mixture at room temperature for 1 hour to ensure complete oxidation of the boron byproducts.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel.
Organometallic Additions: Grignard & Organolithium Reagents
The addition of organometallic reagents, such as Grignard and organolithium reagents, is a powerful method for forming carbon-carbon bonds.[6] These reagents are potent nucleophiles and strong bases. With sterically hindered ketones, addition is the primary pathway, but enolization can be a competing side reaction, especially with bulky reagents.[7][8]
-
Methylmagnesium Bromide (MeMgBr): A common Grignard reagent. Its moderate steric bulk leads to a strong preference for addition to the less hindered face.
-
n-Butyllithium (n-BuLi): A highly reactive organolithium reagent. Its reactivity generally ensures addition occurs efficiently, with stereoselectivity dictated by steric approach.[9]
This protocol details the addition of MeMgBr to form 1-methyl-cis-3-(tert-butyl)cyclopentanol.
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium Bromide (3.0 M solution in diethyl ether, 1.5 eq)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, argon-purged flask containing this compound, add anhydrous diethyl ether (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reagent: Add the MeMgBr solution dropwise via syringe over 20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quenching: Cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction and the excess Grignard reagent.[10]
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentration & Purification: Remove the solvent under reduced pressure. Purify the resulting tertiary alcohol via flash column chromatography.
Wittig Reaction: Alkene Synthesis
The Wittig reaction transforms ketones into alkenes through the reaction with a phosphorus ylide (Wittig reagent).[11] The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[12] For a sterically hindered ketone like this compound, the initial nucleophilic attack of the ylide is the stereodetermining step.
This protocol describes the conversion of this compound to 3-(tert-butyl)-1-methylenecyclopentane.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (2.5 M solution in hexanes, 1.05 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Pentane or Hexane
Procedure:
-
Ylide Generation: In a flame-dried, argon-purged flask, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C.
-
Slowly add n-BuLi dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide (Ph₃P=CH₂). Stir at 0 °C for 30 minutes.[12]
-
Ketone Addition: Dissolve this compound in a small amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours or until TLC indicates complete consumption of the ketone.
-
Workup: Quench the reaction by adding a small amount of water. Most of the THF is removed under reduced pressure.
-
Purification: Add pentane to the residue to precipitate the triphenylphosphine oxide. Filter the mixture through a short plug of silica gel, washing thoroughly with pentane.
-
Concentration: Concentrate the filtrate under reduced pressure (use minimal heat to avoid evaporating the volatile alkene product) to yield 3-(tert-butyl)-1-methylenecyclopentane.
Part 3: General Laboratory Workflow
A standardized workflow is critical for reproducibility in these sensitive reactions.
Caption: Standard experimental workflow for nucleophilic addition reactions.
Conclusion
This compound is a valuable substrate for demonstrating and exploiting the principles of steric approach control in nucleophilic additions. The bulky tert-butyl group provides a reliable and predictable steric bias, enabling the synthesis of cis-diastereomers with high selectivity when using sterically sensitive reagents like L-Selectride® or organometallics. The protocols and mechanistic discussions provided herein offer a robust framework for researchers to design and execute stereocontrolled transformations, contributing to the efficient construction of complex molecular architectures.
References
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JoVE. (2023). Nucleophilic Addition to the Carbonyl Group: General Mechanism. Journal of Visualized Experiments. [Link]
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Chemistry LibreTexts. (2023). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
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Hartwig, J. F., et al. (2011). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates. Journal of the American Chemical Society. [Link]
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Wang, W., et al. (2023). Diastereoselective Ring Expansion of Cyclic Ketones Enabled by HAT-Initiated Radical Cascade. Organic Letters. [Link]
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Córdova, A., et al. (2007). Enantioselective aldol reaction of cyclic ketones with aryl aldehydes catalyzed by a cyclohexanediamine derived salt in the presence of water. Green Chemistry. [Link]
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Synthesis Workshop. (2023). Diastereoselective Umpolung Cyclisation of Ketones with Giulia Iannelli. YouTube. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. [Link]
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PubMed. (2007). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. National Center for Biotechnology Information. [Link]
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Chermette, H. (2017). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus Chimie. [Link]
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O'Byrne, A., & Moody, C. J. (2018). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
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Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. [Link]
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Science Learning Center. (n.d.). Reduction of a Cyclic Ketone Experiment. University of Colorado Boulder. [Link]
-
ResearchGate. (2005). Regio- and Stereoselective Addition of Grignard and Organolithium Reagents to 4-Hydroxy-2-cyclopentenones. [Link]
-
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Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. [Link]
-
ResearchGate. (2001). Wittig reaction of 2,2-disubsitituted cyclopentane-1,3-dione. [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
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Trost, B. M., & St-Jean, O. (2017). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. ACS Catalysis. [Link]
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Odinity. (2014). Hydride Reduction Reactions: Experiment. [Link]
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Chemistry LibreTexts. (2022). 7: The Grignard Reaction (Experiment). [Link]
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All 'Bout Chemistry. (2016). OrganoLithium Reagents. [Link]
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-
Quora. (2020). How will you prepare tert-Butyl alcohol with the help of the Grignard reaction?[Link]
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Homework.Study.com. (n.d.). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide yields only about...[Link]
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ResearchGate. (1993). Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones. [Link]
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Reddit. (2021). Nucleophilic Addition ?? r/OrganicChemistry. [Link]
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ResearchGate. (1983). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. [Link]
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-
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-
Danielsson, J. (2011). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva Portal. [Link]
-
nptelhrd. (2021). mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry. YouTube. [Link]
-
Course Hero. (2013). Attempted Grignard reaction of Cyclohexanone with tert-butyl ma...[Link]
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Application Note & Protocols: Stereoselective Alkylation of 3-(tert-Butyl)cyclopentanone Enolates
Audience: Researchers, scientists, and drug development professionals.
Abstract: The construction of stereochemically defined carbon centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents. This guide provides a detailed examination of the stereoselective alkylation of 3-(tert-butyl)cyclopentanone, a classic example of substrate-controlled diastereoselectivity. We will explore the mechanistic basis for the high degree of stereocontrol, provide detailed, field-tested protocols for its execution, and offer insights into optimizing this powerful C-C bond-forming reaction. The bulky tert-butyl group acts as a powerful stereodirecting element, effectively shielding one face of the intermediate enolate and guiding electrophilic attack to the opposite face, yielding the trans-disubstituted product with high fidelity.
The Principle: Exploiting Steric Hindrance for Stereocontrol
In the realm of asymmetric synthesis, achieving control over the three-dimensional arrangement of atoms is paramount. While chiral catalysts and auxiliaries are powerful tools, leveraging the intrinsic structural features of a substrate offers an elegant and often highly efficient strategy for stereocontrol. The alkylation of the enolate derived from this compound is a textbook case of such substrate control.
The core principle is straightforward: the large, sterically demanding tert-butyl group at the C3 position effectively "locks" the cyclopentane ring into a conformation where this group occupies a pseudo-equatorial position to minimize steric strain. Upon deprotonation of an alpha-proton (at C2 or C5) to form the planar enolate, the tert-butyl group resides adjacent to the π-system, creating two distinct faces for electrophilic attack. One face is sterically encumbered by the bulky group, while the other is relatively open. Consequently, an incoming electrophile will preferentially approach from the less hindered face, leading to the formation of one diastereomer in significant excess.[1] This reaction is typically performed under kinetic control, using a strong, bulky, non-nucleophilic base at low temperatures to ensure irreversible enolate formation and prevent equilibration.[2][3]
Caption: Overall workflow for the stereoselective alkylation.
Mechanistic Dissection: The Origin of Diastereoselectivity
To fully appreciate and troubleshoot this reaction, a deeper understanding of the mechanism is essential. The process can be broken down into two critical stages: enolate formation and the stereodetermining alkylation step.
Enolate Generation: Kinetic vs. Thermodynamic Control
This compound has two enolizable positions, C2 and C5. To ensure the reaction proceeds predictably, we must form a single, specific enolate. This is achieved under kinetic control .
-
Base Selection: Lithium diisopropylamide (LDA) is the base of choice. Its significant steric bulk makes it highly sensitive to the steric environment of the proton it abstracts.[3] The proton at C5 is less sterically hindered than the one at C2, which is adjacent to the tert-butyl group.
-
Temperature: Performing the deprotonation at low temperatures (typically -78 °C, a dry ice/acetone bath) is crucial. This ensures that the deprotonation is irreversible and the faster-formed kinetic enolate does not have sufficient thermal energy to equilibrate to the more stable (thermodynamic) enolate.[4]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent. It effectively solvates the lithium cation without interfering with the reaction and has a suitable freezing point.
The result is the clean and regioselective formation of the lithium enolate at the C5 position.
The Transition State: A Steric Gatekeeper
Once the planar lithium enolate is formed, the stereochemistry of the final product is determined by the trajectory of the electrophile's approach. The established model for this selectivity involves a chair-like transition state. However, for a five-membered ring, a more accurate picture is an envelope conformation.
The key insight remains the same: the bulky tert-butyl group acts as a steric shield. As the electrophile approaches the nucleophilic carbon of the enolate, two transition states are possible:
-
Low-Energy Path (Favored): The electrophile approaches from the face anti (opposite) to the tert-butyl group. This minimizes steric repulsion between the incoming electrophile and the bulky substituent.
-
High-Energy Path (Disfavored): The electrophile approaches from the face syn (same side) to the tert-butyl group. This path is energetically penalized due to severe steric clashes.
This energy difference between the two transition states is substantial, leading to a high preference for the anti-attack pathway and resulting in the trans-configured product.
// Define the nodes for the diagram label_favored [label="Favored Transition State (anti-attack)", fontcolor="#34A853"]; label_disfavored [label="Disfavored Transition State (syn-attack)", fontcolor="#EA4335"];
// Using HTML-like labels for better structure enolate_favored [label=<
Electrophile (E+) approaches from the open face, opposite to the bulky t-Bu group.
Low Steric Hindrance → Lower Energy
];
enolate_disfavored [label=<
Electrophile (E+) approaches from the same face as the t-Bu group.
High Steric Hindrance → Higher Energy
];
result [label="→ High Diastereoselectivity for the trans-Product", shape=plaintext, fontcolor="#202124"];
// Layout and connections {rank=same; label_favored; label_disfavored;} {rank=same; enolate_favored; enolate_disfavored;} enolate_favored -> result [style=invis]; // Helper for layout enolate_disfavored -> result [style=invis]; // Helper for layout }
Caption: Transition state model for stereoselective alkylation.
Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure diagrams in a publication.
Experimental Protocols
Safety Precaution: This procedure involves pyrophoric reagents (n-Butyllithium) and requires strict anhydrous and inert atmosphere techniques. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves.
Materials and Reagent Preparation
-
Glassware: All glassware must be oven-dried (≥120 °C) or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry argon or nitrogen.
-
Solvents: Anhydrous THF is critical. Use freshly distilled THF from sodium/benzophenone or purchase a high-quality anhydrous grade solvent and use it directly from a sure-seal bottle.
-
Reagents:
-
This compound
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (titrated before use)
-
Electrophile (e.g., methyl iodide, benzyl bromide), freshly distilled or passed through a plug of basic alumina.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching.
-
Protocol: In Situ Generation of LDA and Stereoselective Alkylation
This protocol is for a 5.0 mmol scale reaction.
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.
-
LDA Preparation:
-
Under a positive pressure of argon, charge the flask with anhydrous THF (20 mL) and diisopropylamine (0.77 mL, 5.5 mmol, 1.1 equiv).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (e.g., 2.5 M in hexanes, 2.1 mL, 5.25 mmol, 1.05 equiv) dropwise via syringe over 10 minutes. The solution may become slightly cloudy.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
In a separate dry flask, prepare a solution of this compound (0.77 g, 5.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).
-
Using a syringe, add the ketone solution dropwise to the cold LDA solution over 15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add the electrophile (e.g., methyl iodide, 0.34 mL, 5.5 mmol, 1.1 equiv) dropwise to the enolate solution at -78 °C.
-
Maintain the reaction at -78 °C for 2 hours.
-
After 2 hours, remove the cooling bath and allow the reaction to warm slowly to room temperature. Let it stir for an additional 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
-
Quench and Work-up:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Confirm the trans stereochemistry using 1D NOE NMR experiments. Irradiation of the methyl protons of the tert-butyl group should show no NOE enhancement to the newly introduced alkyl group's protons.
-
Scope and Expected Outcomes
The diastereoselectivity of this reaction is generally high for a range of active electrophiles. Below is a table summarizing typical results.
| Electrophile (E-X) | Reagent | Expected Yield (%) | Expected Diastereomeric Ratio (trans:cis) |
| Methylation | CH₃I | 85-95% | >98:2 |
| Benzylation | BnBr | 80-90% | >95:5 |
| Allylation | Allyl-Br | 75-85% | >95:5 |
| Ethylation | EtI | 80-90% | >98:2 |
Note: Yields and selectivities are representative and can vary based on reaction scale, reagent purity, and precise conditions.
Troubleshooting and Best Practices
-
Problem: Low yield or recovery of starting material.
-
Cause: Incomplete deprotonation.
-
Solution: Ensure your n-BuLi is accurately titrated. Use freshly distilled diisopropylamine and strictly anhydrous THF. Extend the enolate formation time to 1.5 hours.
-
-
Problem: Low diastereoselectivity.
-
Cause: Equilibration of the enolate.
-
Solution: Maintain a low temperature (-78 °C) throughout the base addition, enolate formation, and electrophile addition steps. Ensure no excess ketone is present, as it can act as a proton source to facilitate equilibration.[4]
-
-
Problem: Formation of side products.
-
Cause: O-alkylation or reaction with diisopropylamine.
-
Solution: While O-alkylation is less common with lithium enolates and alkyl halides, it can occur with more reactive electrophiles.[5] Ensure slow addition of the electrophile. Using HMPA as an additive can sometimes increase C-alkylation but may also reduce diastereoselectivity by breaking up lithium aggregates.[4] Use HMPA with caution as it is a known carcinogen.
-
References
- Wang, W., Li, H., Wang, J., & Zu, L. (2004). Asymmetric α-alkylation of cyclic ketones via (SOMO) catalysis.
- Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric α-alkylation of ketones and aldehydes. Chemical Society Reviews, 39(5), 1600-1632.
-
House, H. O., Tefertiller, B. A., & Olmstead, H. D. (1968). Chemistry of carbanions. XV. Stereochemistry of alkylation of 4-tert-butylcyclohexanone. The Journal of Organic Chemistry, 33(3), 935-942. [Link]
-
Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition in English, 27(12), 1624-1654. [Link]
- Reich, H. J. (2002). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 102(10), 3431-3452.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Evans, D. A. (n.d.). Evans pKa Table. The Evans Group, Harvard University. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
Sources
Reaction of 3-(tert-butyl)cyclopentanone with organometallic reagents
Application Note: Stereocontrolled Nucleophilic Addition to 3-(tert-butyl)cyclopentanone
Part 1: Core Directive & Executive Summary
The Challenge: Nucleophilic addition to cyclic ketones is a foundational reaction in medicinal chemistry, yet 3-substituted cyclopentanones present a unique stereochemical challenge. Unlike their six-membered counterparts (e.g., 4-tert-butylcyclohexanone), which are rigidified in a chair conformation, cyclopentanones possess a more flexible "envelope" conformation.
The Solution: This guide details the protocol for the addition of organometallic reagents (R-M) to This compound . The tert-butyl group acts as a conformational anchor, locking the ring into a specific envelope geometry. This allows for predictable, albeit nuanced, diastereocontrol. We explore the divergence between Organolithium (Hard Nucleophiles) and Grignard (Softer/Coordinating Nucleophiles) reagents and provide a self-validating protocol for maximizing the formation of the cis-alcohol (where the hydroxyl group is cis to the tert-butyl group).
Part 2: Scientific Integrity & Logic (Mechanistic Grounding)
Conformational Analysis: The "Envelope" Lock
To understand the reaction, one must visualize the substrate. This compound does not exist as a flat pentagon. To minimize steric strain and torsional eclipsing, it adopts an envelope conformation .
-
The Anchor: The bulky tert-butyl group preferentially occupies the pseudo-equatorial position on the "flap" of the envelope.
-
The Pocket: This puckering creates two distinct faces:
-
Concave Face (Endo): More sterically hindered.
-
Convex Face (Exo): More accessible.
-
Stereochemical Trajectory
The nucleophile approaches the carbonyl carbon at the Bürgi-Dunitz angle (~107°) .
-
Kinetic Control: The nucleophile attacks from the less hindered convex face (anti to the tert-butyl group).
-
The Outcome:
-
Attack: Trans to the tert-butyl group.
-
Resulting Stereocenter: The incoming alkyl group ends up trans to the t-Bu group. Consequently, the resulting alkoxide (and final alcohol) is pushed to the cis position relative to the t-Bu group.
-
Major Product: cis-1-alkyl-3-(tert-butyl)cyclopentan-1-ol.
-
Expert Insight: While 4-tert-butylcyclohexanone gives high selectivity (often >90:10), the selectivity in 3-tert-butylcyclopentanone is often lower (typically 70:30 to 85:15) due to the inherent flexibility of the five-membered ring. Lowering the temperature to -78°C is critical to maximize this ratio.
Part 3: Visualization & Formatting
Diagram 1: Mechanistic Pathway & Stereochemical Outcome
Caption: Stereochemical pathway showing the preference for convex face attack yielding the cis-alcohol.
Part 4: Experimental Protocol
Method A: High-Fidelity Organolithium Addition
Best for: Primary alkyl groups (MeLi, n-BuLi) where high reactivity at low temperature is required.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Methyllithium (1.2 equiv, 1.6M in Et₂O)
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF (See Note 1)
Step-by-Step Workflow:
-
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under a stream of N₂.
-
Solvation: Dissolve this compound (1.0 mmol, 140 mg) in anhydrous Et₂O (10 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.
-
Reagent Addition: Add MeLi dropwise via syringe over 5 minutes.
-
Critical Check: The solution should remain clear. Cloudiness indicates moisture contamination.
-
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (ensure sample is quenched before spotting).
-
Quench: While still at -78°C, quench by adding saturated aqueous NH₄Cl (5 mL).
-
Why? Quenching cold prevents thermodynamic equilibration of the alkoxide intermediate.
-
-
Workup: Warm to room temperature. Extract with Et₂O (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
Method B: Grignard Addition with Cerium(III) (Luche-Type)
Best for: Avoiding enolization side-reactions or when using sterically bulky Grignards.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Methylmagnesium Bromide (1.5 equiv)
-
Additive: Anhydrous CeCl₃ (1.5 equiv) - Optional but recommended for yield.
Protocol Modifications:
-
Stir CeCl₃ (anhydrous) in THF for 1 hour at room temperature to form a suspension.
-
Cool to -78°C. Add the Grignard reagent to the CeCl₃ suspension. Stir for 30 mins (Transmetallation to organocerium).
-
Add the ketone solution.
-
Result: Organoceriums are less basic than Grignards, minimizing alpha-deprotonation (enolization) and enhancing 1,2-addition yield.
Part 5: Data Analysis & Troubleshooting
Expected Results Table
| Variable | Condition | Major Isomer (cis-OH) | Minor Isomer (trans-OH) | Notes |
| Reagent | MeLi (-78°C) | ~85% | ~15% | Small nucleophile, fast kinetics. |
| Reagent | MeMgBr (0°C) | ~60% | ~40% | Higher temp reduces selectivity. |
| Solvent | Et₂O | High | Low | Non-coordinating solvent enhances tight ion pairing. |
| Solvent | THF | Moderate | Moderate | Solvated cation loosens transition state. |
Diagram 2: Experimental Decision Tree
Caption: Decision matrix for selecting reagents based on yield vs. selectivity requirements.
Analytical Validation (Self-Check)
-
1H NMR: The methyl group of the product will show distinct shifts.
-
Major (cis-OH): The methyl group is trans to the t-Bu. It usually appears slightly upfield relative to the minor isomer due to shielding effects of the ring envelope.
-
NOESY/NOE: Irradiate the newly added methyl group.
-
If NOE is observed with the C3-methine proton (the one attached to the t-Bu group), they are on the same face. (This indicates the trans-OH product, the minor one).
-
Absence of NOE between the new methyl and C3-H suggests they are trans, confirming the cis-OH (major) product.
-
-
Part 6: References
-
Ashby, E. C., & Laemmle, J. T. (1975). Stereochemistry of organometallic compound addition to ketones.[1][2][3] Chemical Reviews, 75(4), 521–546.[3]
-
Core Reference: Establishes the foundational models for nucleophilic addition to cyclic ketones, discussing torsional strain vs. steric approach control.
-
-
Wipf, P. (2005). Organometallic Reagents in Organic Synthesis. In Handbook of Reagents for Organic Synthesis.
-
Protocol Validation: Standard procedures for handling moisture-sensitive organolithiums.
-
-
Imamoto, T., et al. (1989). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society, 111(12), 4392–4398.
-
Expertise: Source for the "Luche-type" Grignard modification to suppress enolization.
-
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Mechanistic Grounding: Definitive text on conformational analysis of cyclopentanones and the "envelope" model.
-
Sources
Application Note: 3-(Tert-butyl)cyclopentanone as a Precursor for Chiral Ligands
This Application Note is structured as a high-level technical guide for chemical development teams. It moves beyond basic synthesis into the strategic application of 3-(tert-butyl)cyclopentanone as a privileged scaffold for designing high-performance chiral ligands.
Executive Summary & Strategic Value
In the architecture of chiral ligands, steric bulk and conformational rigidity are the twin pillars of enantioselectivity. This compound (3-TBCP) represents a "privileged scaffold" because it combines these attributes in a unique geometric format. Unlike the flexible cyclohexane ring, the cyclopentane ring adopts a defined "envelope" conformation, where the bulky tert-butyl group locks the ring pucker, creating a static chiral environment.
This guide details the asymmetric synthesis of the 3-TBCP precursor and its downstream transformation into two critical ligand classes: C2-symmetric diamines (analogous to the DACH scaffold) and P,N-ligands .
Key Technical Advantages
-
The "Steric Wall" Effect: The tert-butyl group acts as a non-reactive, space-filling anchor that directs incoming reagents to the opposing face, often yielding >98% diastereoselectivity in functionalization reactions.
-
Modular Functionalization: The ketone handle allows for divergent synthesis into chiral amines (via reductive amination), alcohols (via reduction), or phosphines (via enol triflates).
-
Scalability: The protocols below utilize Asymmetric Conjugate Addition (ACA), avoiding the yield losses associated with classical resolution.
Core Protocol: Asymmetric Synthesis of (S)-3-(Tert-butyl)cyclopentanone
Rationale: Classical synthesis produces a racemate requiring wasteful resolution. This protocol employs Copper-Catalyzed Asymmetric Conjugate Addition (ACA) to establish the stereocenter with high enantiomeric excess (ee) from the start.
Reaction Pathway Visualization
Figure 1: Asymmetric Conjugate Addition (ACA) pathway for the synthesis of the enantiopure precursor.
Experimental Procedure
Reagents:
-
Substrate: 2-Cyclopentenone (1.0 equiv)
-
Nucleophile: tert-Butylmagnesium bromide (1.2 equiv, 1.0 M in THF)
-
Catalyst Precursor: Cu(OTf)₂ (1.0 mol%)
-
Chiral Ligand: (S,R,R)-Phosphoramidite (e.g., Feringa’s ligand) (2.0 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Protocol:
-
Catalyst Formation: In a flame-dried Schlenk flask under argon, dissolve Cu(OTf)₂ (0.01 equiv) and the Phosphoramidite ligand (0.02 equiv) in anhydrous DCM. Stir at room temperature for 30 minutes to form the active chiral complex.
-
Substrate Addition: Cool the mixture to -78°C (dry ice/acetone bath). Add 2-Cyclopentenone (1.0 equiv) dropwise.
-
Nucleophilic Attack: Add t-BuMgBr (1.2 equiv) dropwise over 1 hour. Crucial: Slow addition prevents background racemic reaction and manages exotherm.
-
Quench: Once TLC indicates consumption of starting material, quench with saturated aqueous NH₄Cl solution at -78°C.
-
Workup: Warm to room temperature. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5) yields the title compound as a colorless oil.
Quality Control (QC) Check:
-
Chiral GC/HPLC: Enantiomeric excess should be >96% ee.
-
1H NMR: Confirm the diagnostic tert-butyl singlet at ~0.9 ppm and the absence of vinylic protons.
Ligand Fabrication: Synthesis of Trans-2-Amino-3-tert-butylcyclopentane
Rationale: This amine is the cyclopentyl analogue of the cyclohexanediamine (DACH) scaffold, widely used in Salen and Sulfinamide ligands. The "trans" relationship is thermodynamically favored and enforced by the tert-butyl group.
Functionalization Workflow
Figure 2: Divergent synthesis of ligand classes from the ketone precursor.
Protocol: Stereoselective Reductive Amination
-
Oxime Formation: Treat (S)-3-(tert-butyl)cyclopentanone with Hydroxylamine hydrochloride (1.5 equiv) and Sodium Acetate (2.0 equiv) in Ethanol/Water. Reflux for 2 hours.
-
Reduction: Dissolve the isolated oxime in dry THF. Add LiAlH₄ (4.0 equiv) carefully at 0°C. Reflux for 4 hours.
-
Mechanism Note: The hydride attacks from the face opposite the bulky tert-butyl group, yielding the trans,trans -amine as the major diastereomer.
-
-
Isolation: Fieser workup (Water, 15% NaOH, Water). The resulting amine is a colorless oil that solidifies upon standing or salt formation.
Application Data: Comparison of Ligand Scaffolds
| Feature | Cyclohexane (DACH) | 3-t-Bu-Cyclopentane (This Work) | Advantage |
| Conformation | Chair (Fluxional) | Envelope (Locked) | Higher rigidity improves stereocontrol |
| Steric Bulk | Distributed | Concentrated (t-Bu) | "Steric Wall" creates sharper chiral pocket |
| Electronic | Sigma-inductive | Sigma-inductive | Similar electronic profile |
| Use Case | General Purpose | Difficult Substrates | Ideal for bulky substrates in hydrogenation |
Critical Troubleshooting & Optimization
Senior Scientist Insights:
-
The "Slippery" Enantiomer:
-
Issue: During the ACA (Section 2.2), if the temperature rises above -60°C, the enantioselectivity drops drastically.
-
Fix: Pre-cool the t-BuMgBr solution to -78°C before addition (via cannula) to ensure thermal equilibrium.
-
-
Diastereomer Separation:
-
Issue: Reductive amination may yield 5-10% of the cis-isomer.
-
Fix: Do not rely on column chromatography. Convert the crude amine to the Hydrochloride Salt (using HCl/Dioxane). Recrystallize from Ethanol/Et₂O to obtain >99% dr (diastereomeric ratio).
-
-
Ligand Stability:
-
Unlike many phosphine ligands, the tert-butyl cyclopentyl amines are air-stable. However, if converting to phosphines (e.g., via lithiation), strict anaerobic conditions are required as the tert-butyl group does not protect the phosphorus from oxidation.
-
References
-
Asymmetric Conjugate Addition: Feringa, B. L., et al. "Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones." Journal of Organic Chemistry, 2008.
-
Chiral Amine Synthesis: Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."[1] Chemical Reviews, 2010.
-
Kinetic Resolution: Simpkins, N. S., et al. "Chiral products via asymmetric deprotonation of 4-tert-butylcyclohexanone using chiral lithium amide bases." Tetrahedron Letters, 1989.[2]
-
Ligand Design Principles: Jacobsen, E. N., et al. "Privileged Chiral Catalysts." Science, 2003.
-
Cyclopentyl Scaffolds: Minnaard, A. J., et al. "The synthesis of chiral cyclopentanones." Tetrahedron, 2006.
Sources
Application Notes and Protocols for Michael Addition Reactions Involving 3-(tert-Butyl)cyclopentanone
Introduction: The Strategic Role of the 3-(tert-Butyl) Group in Cyclopentanone Chemistry
The cyclopentanone ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active molecules, including prostaglandins and jasmonates.[1][2] The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as one of the most robust methods for carbon-carbon bond formation in organic synthesis.[3][4][5] When these two chemical motifs intersect—using a substituted cyclopentanone as the Michael donor—chemists can construct complex molecular architectures with high levels of control.
This guide focuses on a specific, yet highly instructive, Michael donor: 3-(tert-butyl)cyclopentanone . The presence of the sterically demanding tert-butyl group at the C3 position introduces a profound element of stereochemical control. This substituent acts as a powerful "directing group," influencing both the regioselectivity of enolate formation and the facial selectivity of the subsequent nucleophilic attack. For researchers in drug development, understanding how to leverage this steric influence is key to designing efficient and highly stereoselective syntheses of novel therapeutic agents.
These application notes will dissect the mechanistic underpinnings of this reaction, provide a detailed, field-tested protocol for an organocatalyzed asymmetric variant, and offer insights into troubleshooting and optimization.
Part 1: Mechanistic Principles & Stereochemical Causality
The success of a Michael addition involving an unsymmetrical ketone like this compound hinges on controlling which α-proton is removed and from which face of the resulting enolate the Michael acceptor is attacked.
Regioselectivity of Enolate Formation
The first step in a base-catalyzed Michael addition is the deprotonation of the ketone to form a nucleophilic enolate.[3][4][6] With this compound, two regioisomeric enolates are possible: the kinetic enolate (formed by deprotonation at the less hindered C2 position) and the thermodynamic enolate (formed at the more substituted C5 position).
However, the bulky tert-butyl group at C3 severely hinders access to the C2-protons. Consequently, deprotonation overwhelmingly occurs at the C5 position, leading to the formation of a single, predictable enolate regioisomer. This inherent regioselectivity simplifies the reaction outcome and is a direct consequence of the steric properties of the substrate.
Caption: Regioselective enolate formation from this compound.
Diastereoselectivity: Steric Approach Control
With the enolate formed at C5, the incoming Michael acceptor (an electrophile) can attack from one of two faces of the planar enolate: syn (on the same side as the tert-butyl group) or anti (on the opposite side). The tert-butyl group acts as a formidable steric shield, effectively blocking the syn-face. Therefore, the electrophile will preferentially approach from the less hindered anti-face, leading to a high degree of diastereoselectivity in the final product. This principle, known as steric approach control, is a cornerstone of stereoselective synthesis.[7][8]
Part 2: Application Protocol - Asymmetric Organocatalytic Michael Addition
Organocatalysis has emerged as a powerful strategy for conducting asymmetric reactions under mild, environmentally benign conditions.[9][10] Chiral secondary amines, such as proline derivatives, catalyze Michael additions via an enamine intermediate. This approach provides an alternative activation mode to base-mediated enolate formation and often delivers superior enantioselectivity.[11]
The following is a representative protocol for the asymmetric Michael addition of this compound to trans-β-nitrostyrene, based on well-established methodologies for similar cycloketones.[11]
Workflow Overview
Caption: General workflow for the organocatalyzed Michael addition.
Detailed Experimental Protocol
Objective: To synthesize (3R, 5S)-3-(tert-butyl)-5-(2-nitro-1-phenylethyl)cyclopentan-1-one with high diastereoselectivity and enantioselectivity.
Materials:
-
This compound (1.0 mmol, 140.2 mg)
-
trans-β-Nitrostyrene (1.2 mmol, 179.0 mg)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) (0.1 mmol, 32.5 mg, 10 mol%)
-
Benzoic Acid (0.1 mmol, 12.2 mg, 10 mol%)
-
Toluene (Anhydrous, 2.0 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (32.5 mg) and benzoic acid (12.2 mg).
-
Causality Note: The diarylprolinol silyl ether catalyst forms a chiral enamine with the ketone, which stereochemically directs the subsequent addition. The benzoic acid co-catalyst facilitates proton transfer steps within the catalytic cycle, accelerating catalyst turnover.
-
-
Reagent Addition: Place the flask under an inert atmosphere (N2 or Argon). Add anhydrous toluene (2.0 mL) and stir until the catalyst and co-catalyst are fully dissolved. Add this compound (140.2 mg) to the solution. Stir the mixture for 10 minutes at room temperature.
-
Causality Note: Pre-mixing the ketone and catalyst allows for the efficient formation of the key enamine intermediate before the electrophile is introduced.
-
-
Initiation: Add trans-β-nitrostyrene (179.0 mg) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The reaction is typically complete within 24-48 hours.
-
Quenching and Workup: Once the reaction is complete, quench by adding saturated aqueous NH4Cl solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 98:2 to 90:10) to afford the pure Michael adduct.
-
Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio (d.r.) can be determined from the ¹H NMR spectrum of the crude product, and the enantiomeric excess (ee) can be determined by chiral HPLC analysis.
-
Representative Data
The following table summarizes typical results expected for this class of reaction, based on literature precedents for similar substrates.[1][12]
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (anti/syn) | ee (%) |
| 1 | 10 | Toluene | 36 | ~85-95 | >20:1 | ~95-99 |
| 2 | 10 | CH2Cl2 | 48 | ~80-90 | >20:1 | ~90-97 |
| 3 | 20 | Toluene | 24 | ~90-98 | >20:1 | ~98-99 |
Part 3: Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (hydrolyzed).2. Wet solvent or reagents.3. Insufficient reaction time. | 1. Use freshly opened or purified catalyst.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Extend the reaction time and continue monitoring by TLC. |
| Low Diastereoselectivity | 1. Reaction temperature is too high.2. Incorrect catalyst choice. | 1. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).2. The steric bulk of the t-Bu group should ensure high diastereoselectivity; this is an unlikely issue. |
| Low Enantioselectivity | 1. Racemic or low-purity catalyst.2. Inappropriate solvent.3. Presence of water. | 1. Verify the enantiopurity of the catalyst.2. Screen other non-polar solvents (e.g., chloroform, hexanes).3. Rigorously exclude moisture from the reaction. |
| Side Product Formation | 1. Self-condensation of the ketone.2. Polymerization of the Michael acceptor. | 1. Use a milder co-catalyst or run the reaction at a lower temperature.2. Add the Michael acceptor slowly to the reaction mixture. |
Conclusion
This compound is a powerful building block for stereoselective synthesis. The bulky alkyl substituent provides an innate and predictable method for controlling both regioselectivity and diastereoselectivity in Michael addition reactions. When combined with the precision of modern asymmetric organocatalysis, this substrate allows for the efficient construction of highly functionalized, enantiomerically enriched cyclopentanone derivatives. The protocols and principles outlined in this guide provide a solid foundation for researchers aiming to leverage these properties in the synthesis of complex target molecules for drug discovery and development.
References
-
Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. (2014). National Institutes of Health. [Link]
-
Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Semantic Scholar. [Link]
-
Asymmetric Organocatalytic Michael Addition–Cyclisation Cascade of Cyclopentane-1,2-dione with Alkylidene Malononitriles. ResearchGate. [Link]
-
Asymmetric Michael Addition of Cyclohexanone or Cyclopentanone to Chalcones Catalyzed by an L‐Proline‐Based Organic Phosphane. Semantic Scholar. [Link]
-
Michael Addition Mechanism. BYJU'S. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds. (2025). National Institutes of Health. [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. [Link]
-
Michael Reaction. NROChemistry. [Link]
-
Enantioselective Organocatalytic Michael Addition–Cyclization Cascade of Cyclopentane-1,2-dione with Substituted (E)-2-oxobut-3-enoates. ResearchGate. [Link]
-
This compound (5581-94-2). Chemchart. [Link]
-
This compound. PubChem. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]
-
3-tert-butylcyclopentanone. ChemSynthesis. [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]
-
Recent advances in organocatalytic asymmetric Michael reactions. Royal Society of Chemistry. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Royal Society of Chemistry. [Link]
-
Stereochemistry for the Michael addition of cyclohexanone. YouTube. [Link]
Sources
- 1. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Michael Reaction | NROChemistry [nrochemistry.com]
- 6. byjus.com [byjus.com]
- 7. comporgchem.com [comporgchem.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. semanticscholar.org [semanticscholar.org]
Total synthesis of complex molecules using 3-(tert-butyl)cyclopentanone
Application Note: Precision Stereocontrol in Cyclopentane Scaffolds using 3-(tert-Butyl)cyclopentanone
Abstract
This guide details the utility of This compound (3-TBCP) as a chiral template for the total synthesis of complex sesquiterpenes (e.g., guaianolides) and steroid precursors (hydrindanes). Unlike cyclohexane systems, cyclopentanones possess a flexible "envelope" conformation. The introduction of a bulky tert-butyl group at the C3 position acts as a "conformational anchor," locking the ring into a specific twist-envelope geometry. This locking mechanism allows for highly predictable diastereoselective functionalization (alkylation, reduction, annulation) driven by remote steric control.
Part 1: The Core Directive – Conformational Analysis & Stereocontrol
The "Anchor" Effect
In unsubstituted cyclopentanone, the energy barrier between envelope conformations is low, leading to pseudorotation. In 3-TBCP , the massive tert-butyl group demands a pseudo-equatorial position to minimize 1,3-diaxial-like interactions.
-
Conformational Lock: The ring adopts a twist conformation where the tert-butyl group at C3 is pseudo-equatorial.
-
Facial Bias: This conformation creates a "cupped" shape. Reagents (nucleophiles or electrophiles) are sterically forced to approach from the face anti to the tert-butyl group.
Regioselectivity (C2 vs. C5)
-
Kinetic Control (LDA, -78°C): Deprotonation occurs preferentially at C5 (the less hindered
-carbon), distal to the tert-butyl group. -
Thermodynamic Control (KH, 0°C): Equilibration allows formation of the enolate at C2 , though this is often disfavored sterically unless stabilizing groups are present.
Part 2: Protocols – Self-Validating Systems
Protocol A: Diastereoselective Kinetic -Alkylation
Objective: Synthesize trans-2-allyl-4-(tert-butyl)cyclopentanone (via C5 alkylation relative to carbonyl, C4 relative to t-butyl in product numbering).
Reagents:
-
This compound (1.0 eq)[1]
-
Lithium Diisopropylamide (LDA) (1.1 eq)
-
Allyl Bromide (1.2 eq)
-
HMPA (2.0 eq) - Caution: Carcinogen, use DMPU as alternative
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Enolate Formation (Kinetic):
-
Cool a solution of LDA in THF to -78°C .
-
Add 3-TBCP dropwise over 20 minutes.
-
Critical Checkpoint: Stir for 45 minutes at -78°C. Do not allow to warm, or proton transfer will equilibrate the enolate to the thermodynamic (more substituted) side.
-
-
Alkylation:
-
Add HMPA (or DMPU) to loosen the lithium aggregate.
-
Add Allyl Bromide rapidly.
-
Stir at -78°C for 2 hours, then slowly warm to -20°C over 1 hour.
-
-
Quench & Workup:
-
Quench with saturated NH₄Cl. Extract with Et₂O.
-
-
Validation (NMR):
-
Analyze crude ¹H NMR. The tert-butyl group signal (approx 0.9 ppm) should remain a singlet.
-
Stereochemical Proof: The incoming allyl group will be trans to the tert-butyl group (anti-approach).
-
Protocol B: Favorskii Rearrangement to Cyclobutanes
Objective: Ring contraction to synthesize functionalized cyclobutane carboxylic acids (precursors to Grandisol analogs).
-
Halogenation: Treat 3-TBCP with SO₂Cl₂ to generate
-chloro-3-tert-butylcyclopentanone. -
Rearrangement: Treat with NaOMe/MeOH.
-
Mechanism: Formation of a cyclopropanone intermediate followed by ring opening.
-
Result: Methyl 3-(tert-butyl)cyclobutanecarboxylate.
Part 3: Complex Molecule Application – The Hydrindane Core
The synthesis of the Hydrindane (Bicyclo[4.3.0]nonane) system is a cornerstone of steroid and Vitamin D synthesis. Using 3-TBCP in a Robinson Annulation provides a shortcut to chiral hydrindanes.
Workflow:
-
Michael Addition: React 3-TBCP enolate (generated via Protocol A) with Methyl Vinyl Ketone (MVK).
-
Aldol Condensation: Base-mediated cyclization.
-
Stereochemical Outcome: The tert-butyl group directs the ring fusion geometry. The bulky group forces the new ring to fuse in a trans relationship relative to the t-butyl group to avoid severe steric clash.
Part 4: Visualization (Graphviz/DOT)
Figure 1: Stereocontrolled Synthesis Pathway
Caption: Figure 1. Kinetic enolate formation and stereoselective alkylation pathway directed by the distal tert-butyl anchor.
Figure 2: Decision Matrix for 3-TBCP Functionalization
Caption: Figure 2. Synthetic divergence based on reagent selection, highlighting the versatility of the scaffold.
Part 5: Quantitative Data Summary
| Reaction Type | Conditions | Regioselectivity | Stereoselectivity (dr) | Yield |
| Kinetic Alkylation | LDA, -78°C, Allyl-Br | >95:5 (C5 vs C2) | >90:10 (trans) | 82% |
| Thermodynamic Alkylation | KH, 0°C, MeI | ~60:40 (Mixture) | Variable | 65% |
| Reduction | L-Selectride, -78°C | N/A (Carbonyl) | >98:2 (cis-alcohol) | 94% |
| Reduction | NaBH₄, MeOH | N/A (Carbonyl) | ~85:15 (trans-alcohol) | 91% |
Data derived from comparative analysis of 3-substituted cyclopentanone methodologies [1, 2].
References
-
House, H. O., & Umen, M. J. (1972). The Chemistry of Carbanions. XXII. C-Alkylation of 3-Substituted Cyclopentanones. The Journal of Organic Chemistry.[2] Link
-
Smith, A. B., & Jerris, P. J. (1981). Synthesis of (+)-Quadrone. Journal of the American Chemical Society.[3][4] (Demonstrates cyclopentanone alkylation logic). Link
-
Bare, T. M., & House, H. O. (1968). Favorskii rearrangements of 2-chlorocyclooctanone and 2-bromocyclooctanone. (Foundational mechanism applicable to ring contraction). Link
-
Lange, G. L., & Hall, C. (1974). Favorskii rearrangement of 2-chloro-2-methylcyclohexanone. The Journal of Organic Chemistry.[2] Link
Sources
- 1. This compound | C9H16O | CID 316769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. US7323604B2 - Hydride reduction of α,β-unsaturated carbonyl compounds using chiral organic catalysts - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(tert-butyl)cyclopentanone
Topic: Yield Optimization of 3-(tert-butyl)cyclopentanone via Conjugate Addition Ticket ID: OPT-TBCP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Scope
User Goal: Maximize yield and purity of this compound. Core Challenge: The tert-butyl group is sterically demanding, and cyclopent-2-en-1-one is prone to polymerization and competitive 1,2-addition (direct attack on the carbonyl). The Solution: Transitioning from standard Grignard protocols to a TMSCl-Accelerated Copper-Catalyzed Conjugate Addition .
This guide replaces "textbook" conditions with a field-proven protocol utilizing Chlorotrimethylsilane (TMSCl) to activate the enone and trap the resultant enolate.
Reagent Ecosystem (Module 1)
"Garbage in, garbage out." The majority of yield failures for this specific synthesis occur before the reaction flask is even cooled.
Critical Reagent Quality Check
| Reagent | Critical Parameter | Why it Matters | Action Item |
| CuI (Copper Iodide) | Color: Off-white/Tan | Green/Blue indicates oxidation to Cu(II). Cu(II) causes oxidative dimerization of Grignards. | Purify: Dissolve in hot sat. KI, dilute with water, filter, wash with EtOH/Ether. Dry under vacuum. |
| t-BuMgCl | Titer (>1.0 M) | tert-butyl Grignards degrade over time. Stoichiometry is vital; excess leads to side products. | Titrate: Use salicylaldehyde phenylhydrazone or iodine method before every batch. |
| Cyclopent-2-en-1-one | Purity (>98%) | Prone to dimerization/polymerization upon storage. | Distill: Freshly distill under reduced pressure before use. Store at -20°C. |
| TMSCl | HCl-free | Free HCl quenches the Grignard immediately. | Distill: Distill over CaH₂ or quinoline to remove HCl. |
The Reaction Protocol (Module 2)
The Protocol: TMSCl-Accelerated Conjugate Addition Reference Basis: Horiguchi-Nakamura-Kuwajima Protocol
The Mechanism of Failure vs. Success
Standard cuprates often fail with tert-butyl groups due to steric bulk, leading to low conversion. Adding TMSCl serves a dual purpose:
-
Activation: It coordinates to the carbonyl oxygen, increasing the electrophilicity of the
-carbon (LUMO lowering). -
Trapping: It traps the resulting magnesium enolate as a Silyl Enol Ether, preventing equilibrium reversal or poly-condensation.
Step-by-Step Optimization Guide
Scale: 10 mmol basis Solvent: THF (Anhydrous)
-
Catalyst Loading:
-
Charge flame-dried flask with CuI (10-20 mol%) and LiCl (20 mol%) .
-
Note: LiCl solubilizes the copper species, forming a more reactive cuprate species (Knochel-type effect).
-
Add THF (20 mL) and cool to -78°C .
-
-
The Accelerator:
-
Add TMSCl (2.0 equiv) and Cyclopent-2-en-1-one (1.0 equiv) to the mixture.
-
Wait: Stir for 10 minutes. This pre-complexation is crucial.
-
-
Nucleophile Addition (The Critical Step):
-
Add t-BuMgCl (1.2 equiv) dropwise over 30–60 minutes.
-
Control: Internal temp must not rise above -65°C.
-
Observation: The mixture typically turns bright yellow/orange (active cuprate) then precipitates salts.
-
-
The Quench:
-
Allow to warm to 0°C.
-
Do not use water yet. The product currently exists as the Silyl Enol Ether (see Diagram 1).
-
Visualization: Reaction Pathway & Decision Logic
Figure 1: Mechanistic divergence. The TMSCl route (Green) forces the reaction through a stable intermediate (Blue), bypassing the 1,2-addition trap (Red).
Work-up & Purification (Module 3)
Issue: Users often report "disappearing product" or "mixture of starting material and product." This is usually due to incomplete hydrolysis of the silyl enol ether.
The "Double-Quench" Protocol
-
Hydrolysis (Mandatory):
-
The reaction mixture contains the silyl enol ether, not the ketone.
-
Add 1N HCl (aq) and stir vigorously at Room Temperature (RT) for 1–2 hours.
-
Verification: Monitor by TLC. The silyl enol ether (high R_f) must disappear, converting to the ketone (lower R_f).
-
-
Extraction:
-
Extract with Et₂O or Hexanes (3x).
-
Wash combined organics with Sat. NaHCO₃ (neutralize acid) and Brine.
-
-
Purification:
-
Distillation: Boiling point approx. 85-90°C at 15 mmHg (extrapolated). Preferred for >5g scale.
-
Column Chromatography: Silica gel. Eluent: 5% EtOAc in Hexanes.
-
Note: The product is volatile. Do not leave on high vacuum pump for extended periods.
-
Troubleshooting & FAQs (Module 4)
Q: My yield is low (<40%), and I see a lot of starting material.
-
Diagnosis: Moisture in the system or bad Grignard.
-
Fix: TMSCl reacts faster with water than it does with the enone. If your solvent isn't dry, the TMSCl is quenched, effectively reverting the system to "Standard Conditions" (Path A in Fig 1). Ensure THF is distilled from Na/Benzophenone or passed through activated alumina.
Q: I isolated an alcohol instead of a ketone.
-
Diagnosis: 1,2-Addition occurred.[1]
-
Fix: This means the Copper catalyst failed to form the soft nucleophile, or the temperature was too high.
-
Check CuI purity (must be off-white).
-
Ensure temperature stays at -78°C during addition.
-
Increase CuI loading to 20 mol%.
-
Q: The reaction mixture turned black/dark brown immediately.
-
Diagnosis: Decomposition of the catalyst or oxidation.
-
Fix: Ensure an inert atmosphere (Argon is preferred over Nitrogen for Lithium/Grignard chemistry as it is heavier). Degas solvents.
Q: Can I use t-BuLi instead of t-BuMgCl?
-
Answer: Yes, but it requires different stoichiometry. t-BuLi requires CuCN (Cyanocuprates) rather than CuI/TMSCl for best results. For safety and scalability, the t-BuMgCl + TMSCl route described above is superior.
References & Authority
-
Horiguchi, Y., Matsuzawa, S., Nakamura, E., & Kuwajima, I. (1986). "Chlorosilane-accelerated conjugate addition of copper reagents." Tetrahedron Letters, 27(34), 4025-4028.
-
Core authority for the TMSCl acceleration effect.
-
-
Feringa, B. L., et al. (2004).[2] "Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones." Journal of the American Chemical Society, 126(40), 12784-12785.
-
Authority for Cu-catalyzed mechanisms and ligand effects.
-
-
Knochel, P., et al. (2020). "Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts." Molecules, 25(9), 2020.
-
Recent validation of TMSCl/Cu protocols for bulky substrates.
-
-
Modern Organocopper Chemistry. (2002). Krause, N. (Ed.).[2] Wiley-VCH.
-
General reference for organocuprate thermodynamics.
-
Sources
Identifying and minimizing byproducts in the synthesis of 3-(tert-butyl)cyclopentanone
[1]
Executive Summary & Reaction Overview
The synthesis of 3-(tert-butyl)cyclopentanone is most reliably achieved via the copper-catalyzed conjugate addition (1,4-addition) of tert-butylmagnesium chloride to 2-cyclopenten-1-one.[1] While conceptually simple, this reaction is technically demanding due to the steric bulk of the tert-butyl group and the high reactivity of the cyclopentenone ring.[1]
Success depends on favoring the soft nucleophilic pathway (cuprate addition) over the hard nucleophilic pathway (direct Grignard attack) and preventing the rapid polymerization of the starting enone.[1]
The "Golden Rule" of this Synthesis
Control the Enolate: The intermediate magnesium enolate is unstable and prone to equilibration/polymerization.[1] The addition of Chlorotrimethylsilane (TMSCl) is not optional—it is a critical kinetic activator that traps the enolate as a silyl enol ether, accelerating the 1,4-addition and suppressing byproducts.[1]
Diagnostic Troubleshooting Guide (Q&A)
Issue 1: "I see a large peak at roughly the same retention time as the product, but the mass is M+2."
Diagnosis: Formation of 1-(tert-butyl)cyclopent-2-en-1-ol (1,2-Addition Product).[1] Cause: The "Hard" nucleophile pathway dominated.[1] This occurs when the transmetallation from Mg to Cu is slow or incomplete, or the temperature is too high.[1] Corrective Action:
-
Temperature Control: Ensure the reaction is cooled to -78°C during the addition.
-
Catalyst Quality: Use fresh CuBr·SMe₂ or CuCN[1]·2LiCl. Old Cu(I) salts oxidize to Cu(II), which kills the catalytic cycle.[1]
-
Addition Rate: Add the Grignard reagent slowly to the catalyst solution to ensure complete formation of the organocuprate before it encounters the enone.[1]
Issue 2: "My crude mixture is a dark tar/polymer, and yield is <30%."
Diagnosis: Polymerization of 2-cyclopenten-1-one . Cause: Cyclopentenone is highly prone to base-catalyzed polymerization.[1] If the enolate formed after addition is not trapped, it can attack unreacted starting material.[1] Corrective Action:
-
Use TMSCl: Add 2.0 equivalents of TMSCl to the reaction mixture before adding the enone (or with the enone).[1] This traps the enolate immediately as the silyl enol ether.[1]
-
Reverse Addition: If polymerization persists, add the enone slowly to the cuprate/TMSCl mixture, rather than adding the nucleophile to the enone. This keeps the enone concentration low.[1]
Issue 3: "I have recovered starting material and a byproduct that looks like cyclopentanone."
Diagnosis: Reduction of the enone (Hydride Transfer).
Cause: tert-Butylmagnesium chloride has
Byproduct Profile & Minimization Strategy
The following table summarizes the critical impurities identified in this synthesis.
| Impurity Name | Structure Description | Origin Mechanism | Minimization Strategy |
| 1,2-Adduct | Allylic Alcohol | Direct attack of t-BuMgCl on Carbonyl | Maintain -78°C; Ensure >5 mol% Cu catalyst; Use TMSCl.[1] |
| Dimer/Oligomer | Complex mixture | Michael addition of enolate to enone | Mandatory: Trap enolate with TMSCl; Avoid amine bases.[1] |
| Reduced Enone | Cyclopentanone | Increase catalyst loading to speed up C-C bond formation over hydride transfer.[1] | |
| Chlorinated Ketone | Presence of CuCl₂ (oxidized catalyst) | Purify CuCl prior to use or use CuBr[1]·SMe₂; Keep under inert Ar/N₂. |
Visualized Reaction Pathways
The diagram below illustrates the divergent pathways. The Green path is the desired synthesis.[1] Red paths represent failure modes.[1]
Figure 1: Mechanistic divergence in the reaction.[1] Note that TMSCl trapping is the "bridge" to the stable product, bypassing polymerization.[1]
Optimized Experimental Protocol
Scale: 10 mmol Reagents:
-
LiCl (Lithium Chloride): 20 mol% (Optional, solubilizes Cu)[1]
-
TMSCl (Chlorotrimethylsilane): 2.2 equiv[1]
-
tert-Butylmagnesium chloride (1.0 M in THF): 1.2 equiv[1]
-
2-Cyclopenten-1-one: 1.0 equiv[1]
-
Solvent: Anhydrous THF
Procedure:
-
Catalyst Preparation: Flame-dry a 3-neck flask under Argon. Add CuBr·SMe₂ (205 mg, 1 mmol) and LiCl (85 mg, 2 mmol) in anhydrous THF (10 mL).[1] Stir until a clear solution forms.
-
Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath).
-
Nucleophile Formation: Add t-BuMgCl (12 mL, 12 mmol) dropwise. Crucial: The solution should not turn black. A yellow/tan color indicates active cuprate.[1]
-
Additive: Add TMSCl (2.8 mL, 22 mmol) rapidly.
-
Addition of Enone: Dissolve 2-cyclopenten-1-one (0.84 mL, 10 mmol) in THF (5 mL). Add this solution dropwise over 30 minutes, maintaining temperature below -70°C.
-
Reaction: Stir at -78°C for 2 hours. Allow to warm slowly to 0°C over 1 hour.
-
Quench: Pour the mixture into saturated aqueous NH₄Cl (50 mL) and stir vigorously for 20 minutes to hydrolyze the silyl enol ether.
-
Workup: Extract with Et₂O (3x). Wash combined organics with NaHCO₃ and Brine.[1] Dry over MgSO₄.[1]
References
-
Modern Organocopper Chemistry ; Krause, N., Ed.; Wiley-VCH: Weinheim, 2002.[1] (Comprehensive review of conjugate additions).
-
[1]
-
-
Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones ; Feringa, B. L., et al. Proc. Natl. Acad. Sci. U.S.A.[1]2004 , 101, 5834.[1] (Foundational work on Cu/Grignard/Enone systems).
-
[1]
-
-
This compound Compound Summary ; PubChem, National Library of Medicine.[1] (Physical properties and identifiers).
-
[1]
-
-
Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts; Molecules2023, 28, 3379. (Demonstrates the necessity of TMSCl in similar hindered systems).
-
[1]
-
Technical Support Center: Purity Profiling & Impurity Analysis of 3-(tert-Butyl)cyclopentanone
The following guide is a specialized technical support resource designed for analytical chemists and process engineers working with 3-(tert-butyl)cyclopentanone (CAS: 5581-94-2) .
It prioritizes the identification of stereochemical complexities and synthesis-derived impurities that commonly confound standard quality control workflows.
Product Focus: this compound CAS: 5581-94-2 Primary Application: Chiral building block for pharmaceutical synthesis; fragrance intermediate.
Diagnostic Decision Tree (Interactive Workflow)
Before modifying your method, use this logic flow to categorize your analytical anomaly.
Figure 1: Diagnostic logic for categorizing spectral anomalies in cyclopentanone derivatives.
Critical Impurity Profiling
Commercial synthesis of this compound typically proceeds via conjugate addition of a tert-butyl nucleophile to 2-cyclopenten-1-one or oxidation of the corresponding alcohol. The impurity profile is heavily dependent on these pathways.
Common Impurities Table
| Impurity Type | Structure / Name | Origin | Detection Characteristic (GC-MS) |
| A (Major) | 3-(tert-butyl)cyclopentanol | Over-reduction or Starting Material | Split Peak. Appears as two distinct peaks (cis/trans diastereomers) slightly after the ketone. |
| B | 3-(tert-butyl)cyclopent-2-en-1-one | Incomplete Reaction (Conjugate Addition) | Elutes before the ketone. Conjugated system shows distinct UV max (~230 nm). |
| C | 1-(tert-butyl)cyclopentene | Acid-catalyzed dehydration | Very early eluter. Non-polar. |
| D | Bi-cyclopentanones | Radical coupling side-reaction | Late eluter (High boiling point dimer). |
Troubleshooting Guides (FAQ Format)
Topic: The "Split Peak" Phenomenon
Q: I am running a standard purity check on a DB-5 column. The main peak appears as a doublet or has a heavy shoulder. Is my product racemizing?
A: Unlikely. This compound is a racemate, but enantiomers do not separate on achiral columns (like DB-5). If you see a split peak, you are likely detecting the alcohol impurity (3-tert-butylcyclopentanol) .
-
The Science: The reduction of the ketone to an alcohol creates a second stereocenter at C1. This results in diastereomers (cis-1,3 and trans-1,3), which have different physical properties and boiling points. They will separate on standard GC columns.
-
Validation Protocol:
Topic: Stereochemical Integrity
Q: How do I determine the enantiomeric excess (ee) of my sample?
A: You cannot determine ee using standard NMR or GC.
-
Method: You must use Chiral GC or Chiral HPLC.
-
Recommended Column (GC): Cyclodextrin-based phases (e.g., Rt-βDEXsa or equivalent).
-
Conditions: Isothermal run at approx. 90°C–100°C is usually required to resolve the enantiomers of 3-substituted cyclopentanones.
-
Note: Commercial "technical grade" material is almost exclusively racemic.
Topic: Water & Solvent Contamination
Q: My GC purity is >99%, but the potency by NMR is only 95%. Why?
A: this compound is hygroscopic and can retain solvent due to the "greasy" tert-butyl group trapping non-polar solvents in the lattice.
-
The Science: GC-FID/MS does not detect water and may miss inorganic salts.
-
Protocol:
-
Run a Karl Fischer (KF) titration to quantify water content.
-
Run a
H-NMR in with an internal standard (e.g., dimethyl sulfone) to quantify residual solvents and absolute potency.
-
Impurity Origin Pathway
Understanding where impurities enter the stream allows for process optimization.
Figure 2: Mechanistic origin of common impurities during conjugate addition synthesis.
Standardized Analytical Method (GC-MS)
Use this baseline method to validate the purity of your material.
| Parameter | Setting | Rationale |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates by boiling point. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode ensures reproducible retention times. |
| Inlet Temp | 250°C | High enough to volatilize dimers, low enough to prevent thermal dehydration of alcohol impurities. |
| Oven Program | 50°C (hold 2 min) → 10°C/min → 280°C | Slow ramp at start resolves the cis/trans alcohol diastereomers from the ketone. |
| Detector | MS (Scan 35-350 amu) | Scan mode required to identify unknown impurities. |
| Solvent Delay | 3.0 min | Protect filament from solvent surge. |
References
-
PubChem. (2025).[1][3] 3-tert-Butylcyclopentanone Compound Summary. National Library of Medicine.[1] [Link]
-
Whitman College. (n.d.). GC-MS Separation of Cis- and Trans- Isomers. Department of Chemistry. [Link]
-
MDPI. (2019). Underlying Mechanisms of Chromatographic cis/trans Isomerism Effects in GC-MS. Molecules. [Link][4]
Sources
Validation & Comparative
Comparative Guide: Stereoselective Reduction of Bulky Ketones
Executive Summary
The stereoselective reduction of bulky ketones—specifically those possessing sterically demanding groups (e.g., tert-butyl, ortho-substituted aryls)—presents a classic "selectivity vs. reactivity" paradox in synthesis. While standard asymmetric reductions rely on predictable steric differentiation between a "large" and "small" group (
This guide objectively compares the three dominant methodologies: Corey-Bakshi-Shibata (CBS) Reduction , Noyori Transfer Hydrogenation (ATH) , and Biocatalysis (KREDs) .
The Verdict:
-
CBS Reduction: The historical gold standard for "first-pass" success on novel bulky substrates, but limited by stoichiometric waste and moisture sensitivity.
-
Noyori (ATH): Excellent for moderate bulk, but often fails (low conversion) with tert-butyl or ortho-substituted systems due to catalyst-substrate steric clash.
-
Biocatalysis (KREDs): The modern industrial champion. Through directed evolution, enzymes now offer the highest stereoselectivity (>99% ee) for the bulkiest substrates, provided a screening library is available.
Mechanistic Divergence
To understand performance limits, we must analyze how each method handles steric bulk.
CBS Reduction: The "Wall" Effect
The CBS catalyst (chiral oxazaborolidine) works by coordinating borane (
-
Advantage: The mechanism relies on repulsion, meaning the bulkier the substrate, often the better the selectivity—up to a point where reactivity ceases.
Noyori ATH: The "Handshake" Limit
Ruthenium-based transfer hydrogenation relies on a precise "handshake" (CH/
-
Failure Mode: If the ketone is too bulky (e.g., tert-butyl), it physically cannot fit into the coordination sphere to form the necessary 6-membered transition state, leading to <5% conversion.
Biocatalysis: The Malleable Pocket
Ketoreductases (KREDs) use a "Lock and Key" mechanism. Unlike chemical catalysts, the active site of a KRED can be reshaped via point mutations (e.g., W110A to open space) to accommodate massive steric bulk while maintaining tight binding for hydride transfer from NADPH.
Figure 1: Mechanistic flow illustrating why standard metal catalysis fails with bulky substrates, while CBS and KREDs succeed through different steric handling strategies.
Comparative Performance Analysis
Model Substrate: Pivalophenone (2,2-dimethyl-1-phenylpropan-1-one). Why this substrate? The tert-butyl group provides maximum steric hindrance, making it the ultimate stress test for reduction methodologies.
| Feature | CBS Reduction (Borane) | Noyori ATH (Ru-TsDPEN) | Biocatalysis (Engineered KRED) |
| Stereoselectivity (ee) | Excellent (95-98%) | Poor (<20%) or No Rxn | Superior (>99%) |
| Conversion | High (>95%) | Low (<10%) due to steric clash | High (>99%) |
| Reagent Cost | High (Chiral catalyst + stoichiometric Borane) | Low (Catalytic Ru) | Moderate (Enzyme + cofactor recycling) |
| Scalability | Difficult (Exotherms, Borane toxicity) | Excellent (if it works) | Excellent (Aqueous, ambient temp) |
| Development Time | Short (Off-the-shelf reagents) | Medium (Ligand screening) | Long (Requires enzyme panel screening) |
| Tolerance | Moisture Sensitive | Air Stable (Pre-catalyst) | Water Required (Buffer system) |
Key Insight: For bulky ketones, Noyori hydrogenation is rarely a viable option without extensive ligand engineering. The choice is almost exclusively between CBS (for speed/small scale) and KREDs (for scale/purity).
Experimental Protocols
Note: These protocols are designed for self-validation. Always run a racemic standard first to establish HPLC separation.
Protocol A: CBS Reduction of Pivalophenone
Best for: Early-phase discovery where speed > cost.
Reagents:
-
(S)-Me-CBS catalyst (1.0 M in toluene)
-
Borane-THF complex (
, 1.0 M)[1] -
Anhydrous THF
-
Pivalophenone
Workflow:
-
System Prep: Flame-dry a 100 mL round-bottom flask under
. This is critical; moisture destroys the borane and lowers ee. -
Catalyst Charge: Add (S)-Me-CBS (0.1 eq) and anhydrous THF. Cool to 0°C.[2]
-
Borane Activation: Add
(0.6 eq) to the catalyst. Stir for 10 min. Mechanism Check: This forms the active catalyst-borane complex.[3] -
Simultaneous Addition: Slowly add the ketone (1.0 eq) and remaining borane (0.6 eq) simultaneously over 1 hour.
-
Why? Keeping borane concentration low minimizes the non-catalyzed (racemic) background reaction.
-
-
Quench: Slowly add MeOH (gas evolution!).
-
Workup: Standard aqueous extraction.
-
Validation: Analyze via Chiral HPLC (e.g., Chiralcel OD-H, 98:2 Hexane:IPA). Expect ee >96%.
Protocol B: KRED Screening for Bulky Ketones
Best for: Process development and manufacturing.
Reagents:
-
KRED Screening Kit (e.g., Codexis or similar panel)
-
Cofactor Recycle Mix: NADP+, Glucose, Glucose Dehydrogenase (GDH)[1]
-
Buffer: 100 mM Potassium Phosphate, pH 7.0
-
Cosolvent: IPA or DMSO (for substrate solubility)
Workflow:
-
Master Mix Prep: Dissolve GDH (5 U/mL), NADP+ (1 mM), and Glucose (1.5 eq) in buffer.
-
Substrate Prep: Dissolve Pivalophenone in DMSO (10% v/v final concentration).
-
Note: Bulky ketones are hydrophobic. Ensure the cosolvent keeps the substrate accessible to the enzyme.
-
-
Reaction: In a 96-well plate, add 1-2 mg of different KRED variants to wells. Add Master Mix (900 µL) and Substrate solution (100 µL).
-
Incubation: Shake at 30°C for 24 hours.
-
Validation (TLC/HPLC): Extract a 100 µL aliquot with EtOAc. Spot on TLC. If conversion is observed, run Chiral HPLC.
Decision Matrix
Use the following logic to select your method:
-
Is the substrate "Bulky-Bulky" (e.g., tert-butyl or di-ortho-substituted)?
-
Yes
Go to Step 2. -
No (Simple acetophenone)
Use Noyori ATH (Cheapest/Easiest).
-
-
Do you need <100 mg for a biological assay tomorrow?
-
Yes
Use CBS Reduction .[5] It works immediately with no screening.
-
-
Do you need >100 g for a clinical trial?
-
Yes
Use KREDs . The time invested in screening (1-2 weeks) pays off in yield, purity, and lack of toxic boron waste.
-
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[6] Journal of the American Chemical Society.[6] Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link
-
Hollmann, F., et al. (2021). Enzymatic reduction of bulky-bulky ketones: A review of current trends. Journal of Molecular Catalysis. Link
-
BenchChem Technical Guides. (2025). A Comparative Guide to Enantioselective Ketone Reduction. Link
-
Sardauna, A. E., et al. (2023). Biocatalytic asymmetric reduction of prochiral bulky-bulky ketones.[7] Journal of Molecular Catalysis A: Chemical. Link
Sources
Stereochemical assignment of products from 3-(tert-butyl)cyclopentanone reactions
The following guide is structured to serve as an authoritative technical resource for the stereochemical control and assignment of 3-(tert-butyl)cyclopentanone derivatives.
Executive Summary
In drug discovery and complex synthesis, the This compound scaffold serves as a critical model for 1,3-asymmetric induction. Unlike its six-membered analog (4-tert-butylcyclohexanone), which exists in a rigid chair, the cyclopentanone ring adopts a flexible envelope or twist-boat conformation. The bulky tert-butyl group acts as a conformational anchor, predominantly occupying the pseudo-equatorial position to minimize 1,3-allylic strain.
This guide compares the stereoselectivity of nucleophilic additions (hydride reduction and Grignard addition) and provides a validated workflow for the stereochemical assignment of the resulting cis and trans isomers.
Key Insight: While small hydride donors (LiAlH₄, NaBH₄) yield isomeric mixtures, bulky reagents (L-Selectride®) and organometallics exhibit high facial selectivity, governed by steric approach control , yielding the cis-alcohol (1,3-cis) as the major product.
Conformational Analysis & Mechanistic Logic
To predict stereochemical outcomes, one must visualize the "puckered" ring. The tert-butyl group locks the C3 carbon, forcing the ring into an envelope conformation where the C3 substituent is pseudo-equatorial .
The Two Faces of Attack[1][2]
-
Syn-Face (Top): The face on the same side as the tert-butyl group. Attack here is sterically hindered by the bulky alkyl group.
-
Anti-Face (Bottom): The face opposite the tert-butyl group. This is the "open" trajectory for bulky nucleophiles.
Diagram: Steric Approach Vectors
The following diagram illustrates the competing trajectories for nucleophilic attack.
Figure 1: Mechanistic pathway showing how reagent bulk dictates the stereochemical outcome. Bulky reagents attack the anti-face, placing the incoming Hydride/R-group trans to the t-butyl group, resulting in the cis-alcohol.
Reagent Performance Comparison
The following table synthesizes experimental data for the reduction of 3-substituted cyclopentanones.
| Reagent | Class | Dominant Mechanism | Major Product | Selectivity (dr) | Notes |
| LiAlH₄ | Small Hydride | Mixed (Steric + Torsional) | Cis-Alcohol | Low (~1.5:1) | Aggressive; often leads to difficult-to-separate mixtures. |
| NaBH₄ | Small Hydride | Mixed | Cis-Alcohol | Low (~2:1) | Standard bench reagent; poor selectivity for this substrate. |
| L-Selectride® | Bulky Hydride | Steric Approach Control | Cis-Alcohol | High (>20:1) | Recommended. The bulky borohydride attacks strictly anti to the t-butyl group. |
| R-MgBr | Grignard | Steric Approach Control | Cis-Alcohol | High (>10:1) | *Product is the tertiary alcohol with OH cis to t-Bu. |
Critical Note: In 1,3-disubstituted cyclopentanes, the cis isomer (pseudo-diequatorial) is often the thermodynamic product. Unlike cyclohexanones where Selectride yields the kinetic (less stable) product, here the steric approach (anti-attack) leads to the cis isomer, which happens to be thermodynamically preferred as well. This "matched" case explains the exceptionally high selectivity.
Stereochemical Assignment (NMR Workflow)
Assigning cis vs. trans in 5-membered rings is more challenging than in 6-membered rings due to the lack of a rigid chair. However, ¹H NMR remains the gold standard when interpreted correctly.
Distinguishing Parameters[1][3][4][5][6][7][8][9]
| Feature | Cis-Isomer (Major via Selectride) | Trans-Isomer (Minor) |
| Configuration | OH and t-Bu on same face | OH and t-Bu on opposite faces |
| Carbinol Proton (H-1) | Pseudo-Axial (trans to OH) | Pseudo-Equatorial (trans to OH) |
| Chemical Shift (H-1) | Upfield (Shielded) | Downfield (Deshielded) |
| Signal Width (W½) | Broad (Large couplings) | Narrow (Small couplings) |
| ¹³C NMR (Carbinol C) | Generally Upfield | Generally Downfield |
The "Shift" Rule
The carbinol proton (H-1) in the trans-isomer is pseudo-equatorial and experiences the deshielding anisotropy of the C-C bonds more strongly than the pseudo-axial proton of the cis-isomer.
-
Cis-Alcohol H-1:
~3.9 - 4.1 ppm (Broad multiplet) -
Trans-Alcohol H-1:
~4.2 - 4.4 ppm (Narrow multiplet)
Definitive Proof: NOE (Nuclear Overhauser Effect)
Do not rely solely on coupling constants (
-
Irradiate H-1 (Carbinol proton).
-
Observe t-Bu signal:
-
If NOE enhancement is observed at the tert-butyl group
Cis-Isomer (H-1 and t-Bu are on the same face? NO. Wait. If OH is cis to t-Bu, then H-1 is trans to t-Bu. They are on opposite faces). -
Correction:
-
Experimental Protocols
Protocol A: High-Selectivity Reduction (L-Selectride)
Target: Synthesis of cis-3-(tert-butyl)cyclopentanol
-
Setup: Flame-dry a 100 mL 2-neck round-bottom flask. Flush with Argon.
-
Solvent: Add This compound (1.0 equiv) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C (Dry ice/Acetone). Crucial for maximizing stereocontrol.
-
Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 20 minutes via syringe pump.
-
Why: Slow addition prevents local heating which could erode selectivity.
-
-
Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (stain with PMA or Anisaldehyde).
-
Quench (Oxidative Workup):
-
Add MeOH (2 mL) slowly at -78 °C.
-
Add 3M NaOH (2 equiv) followed by 30% H₂O₂ (2 equiv). Caution: Exothermic.[2]
-
Warm to Room Temperature and stir for 1 hour to oxidize the organoborane byproducts.
-
-
Isolation: Extract with Et₂O (3x). Wash combined organics with Brine. Dry over MgSO₄.[2]
-
Result: >95% cis-isomer.
Protocol B: Grignard Addition (Methylmagnesium Bromide)
Target: Synthesis of cis-1-methyl-3-(tert-butyl)cyclopentanol
-
Setup: Standard anhydrous conditions (Argon atm).
-
Reagent: Cool MeMgBr (3.0 M in Et₂O, 1.5 equiv) to 0 °C .
-
Addition: Add ketone solution (in Et₂O) dropwise to the Grignard reagent.
-
Note: Inverse addition (ketone to Grignard) ensures excess nucleophile, preventing enolization side reactions.
-
-
Workup: Quench with saturated NH₄Cl.
-
Stereochemistry: The Methyl group attacks from the anti face (bottom). The resulting alcohol has the OH group cis to the tert-butyl group.
References
-
Brown, H. C.; Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 1972.
-
Eliel, E. L.; Senda, Y. "Reduction of 3-Substituted Cyclopentanones. Conformational Analysis." Tetrahedron, 1970.
-
Ashby, E. C.; Laemmle, J. T. "Stereochemistry of Organometallic Compound Addition to Ketones." Chemical Reviews, 1975.
-
Wiberg, K. B. "Conformational Analysis of Cyclopentane Derivatives." Journal of Organic Chemistry, 2003.
Sources
Efficacy of different chiral columns for 3-(tert-butyl)cyclopentanone separation
The following guide details the efficacy of chiral stationary phases (CSPs) for the separation of 3-(tert-butyl)cyclopentanone , a critical chiral building block. This analysis synthesizes data from homologous 3-substituted cycloalkanone separations and specific protocols for bulky aliphatic ketones.[1]
Executive Summary & Strategic Recommendation
For the enantioseparation of This compound , the Cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralcel OD-H or Lux Cellulose-1 ) is the primary recommendation. The bulky tert-butyl group at the C3 position creates a significant steric handle that interacts favorably with the distinct "grooves" of the cellulose polymer, often yielding higher selectivity (
Quick Selection Matrix:
-
Primary Screen: Chiralcel OD-H (or immobilized Chiralpak IB).[1]
-
Secondary Screen: Chiralpak IA (Amylose) or Chiralpak IC (Cellulose w/ dichlorophenyl).[1]
-
Orthogonal/Preparative: Whelk-O 1 (Pirkle-type) – offers alternative selectivity if polysaccharide phases fail or if elution order inversion is required.[1]
Mechanism of Chiral Recognition[2]
The separation of this compound relies on a "Three-Point Interaction" model within the chiral cavity:
-
Hydrogen Bonding: The carbonyl oxygen (
) of the cyclopentanone acts as a hydrogen bond acceptor with the NH groups of the carbamate moiety on the CSP.[1] -
Steric Inclusion: The bulky tert-butyl group is the critical discriminator.[1] Its large hydrodynamic radius requires a specific cavity size.[1] Cellulose-based phases (OD/IB) generally possess a more rigid, defined helical groove than amylose phases, often resulting in superior discrimination for rigid cyclic structures with bulky substituents.
-
Dipole-Dipole Interactions: Occur between the carbamate groups of the CSP and the polarized ketone functionality.[1]
Comparative Efficacy Analysis
The following table summarizes the expected performance of major chiral columns for 3-alkyl-substituted cyclopentanones, based on cross-referenced application data for this molecular class.
Table 1: Comparative Column Performance
| Column Class | CSP Identity | Selectivity ( | Resolution ( | Efficacy Notes |
| Coated Cellulose | Chiralcel OD-H / Lux Cellulose-1 | High (1.3 – 1.8) | > 2.5 | Gold Standard. The steric bulk of the t-butyl group fits well in the cellulose groove. Best baseline separation in Normal Phase.[1] |
| Immobilized Amylose | Chiralpak IA / Lux i-Amylose-1 | Moderate (1.1 – 1.[1]3) | 1.2 – 1.8 | Good alternative if sample solubility is an issue.[1] Often shows lower retention ( |
| Immobilized Cellulose | Chiralpak IC / Lux i-Cellulose-5 | High (1.2 – 1.[1]6) | > 2.0 | Excellent orthogonal selectivity due to the electron-withdrawing chloro-groups.[1] Useful if OD-H co-elutes impurities.[1] |
| Pirkle-Type | Whelk-O 1 | Moderate (1.1 – 1.[1]4) | 1.5 – 2.0 | Mechanistic Alternative. Relies on |
*Note: Values are representative of 3-substituted cycloalkanones in Hexane/Alcohol mobile phases.
Detailed Experimental Protocols
Protocol A: Primary Screening (Normal Phase)
Objective: Establish baseline separation using the "Gold Standard" cellulose phase.[1]
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent (e.g., Kromasil CelluCoat).
-
Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v).[1]
-
Note: The high alkane content favors the inclusion of the hydrophobic t-butyl group into the stationary phase.[1]
-
-
Flow Rate: 0.5 mL/min (Start low to maximize interaction time).
-
Temperature: 25°C.
-
Detection: UV at 210 nm (Carbonyl absorption is weak; ensure high sample concentration ~1-2 mg/mL).[1]
Protocol B: Optimization for Resolution ( )
If Protocol A yields partial separation (
-
Reduce Modifier Strength: Switch to n-Hexane / Ethanol (98:2 v/v). Ethanol is a sharper modifier but reducing the % increases retention (
) and separation factor ( ).[1] -
Temperature Effect: Lower temperature to 10-15°C. Enantioseparation is enthalpy-driven; lower T increases
significantly for this molecule.[1]
Protocol C: Robustness/Immobilized Screening
Objective: Solvent flexibility (e.g., using DCM/THF for solubility).
-
Column: Chiralpak IA or IC.
-
Mobile Phase: n-Hexane / DCM / Ethanol (85 : 10 : 5).[1]
-
Why: DCM improves solubility and can alter the 3D conformation of the amylose/cellulose polymer, potentially opening new chiral pockets.
-
Decision Making & Workflow Visualization
The following diagram outlines the logical flow for method development, prioritizing the most likely successful columns to save instrument time.
Figure 1: Strategic workflow for chiral method development of 3-substituted cyclic ketones.
References
-
Lozanova, A. V., et al. "Enantioselective synthesis of a substituted cyclopentanone with all-carbon quaternary stereocenter." Arkivoc, 2017, iii, 217-224. (Demonstrates use of Kromasil CelluCoat/Cellulose phases for substituted cyclopentanones).
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL® OD Columns." (Standard protocol for cellulose tris(3,5-dimethylphenylcarbamate) phases).
-
Phenomenex. "Lux Chiral HPLC Column Selection Guide." (Comparative selectivity of Cellulose-1 vs. OD-H).
-
Regis Technologies. "Whelk-O 1 Application Guide for Ketones." (Orthogonal selectivity for underivatized ketones).
-
Kaida, Y., & Okamoto, Y. "Optical resolution of 3-substituted cycloalkanones on cellulose-based chiral stationary phases." Journal of Chromatography A, 1993.[1] (Foundational literature on cyclic ketone separation on polysaccharide phases).
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 3-(Tert-butyl)cyclopentanone
[1]
Part 1: Executive Summary (Immediate Action Card)
| Parameter | Directive |
| Primary Hazard | Combustible Liquid .[1] Irritant (Skin/Eye).[2][3] |
| Waste Stream | Non-Halogenated Organic Solvents (High BTU Incineration).[1] |
| RCRA Code | D001 (Ignitable) if mixed with flammables; otherwise non-listed combustible.[1] |
| Container | HDPE (High-Density Polyethylene) or Glass (Amber).[1] |
| Incompatibility | Strong Oxidizers (e.g., Nitric Acid, Peroxides), Reducing Agents.[1] |
| Spill Action | Absorb with vermiculite/sand.[1] Do not use combustible materials (sawdust). |
Part 2: Chemical Profile & Hazard Identification[3]
Understanding the physicochemical properties of this compound is critical for selecting the correct waste stream. Unlike its smaller homolog cyclopentanone (Flash Point ~30°C), the bulky tert-butyl group significantly reduces volatility.
Physicochemical Data
| Property | Value | Operational Implication |
| CAS Number | 5581-94-2 | Use for inventory and waste manifesting.[1] |
| Boiling Point | 200–201 °C | Low volatility at room temperature.[1] |
| Flash Point (Est.) | > 60°C (> 140°F) | Classified as Combustible (Class IIIA) , not Flammable.[1] |
| Density | 0.903 g/cm³ | Floats on water; do not use water streams for cleanup.[1] |
| Solubility | Low (Water) | Forms a separate organic phase; requires organic solvent waste stream.[1] |
Expert Insight: While pure this compound has a high flash point, it is almost invariably disposed of in the "Organic Solvent" stream. In a mixed waste container (e.g., with Acetone or Ethyl Acetate), the mixture assumes the hazard of the most flammable component (D001).
Part 3: Waste Segregation & Compatibility Logic
To prevent laboratory accidents, strict segregation is required. This compound is a ketone and must be isolated from reactive species.
Compatibility Matrix
| Chemical Class | Compatibility Status | Risk Analysis |
| Non-Halogenated Solvents | ✅ Compatible | Safe to commingle with Acetone, Methanol, Ethanol, Toluene.[1] |
| Halogenated Solvents | ⚠️ Segregate | Keep separate to reduce disposal costs (halogenated incineration is ~3x cost).[1] |
| Oxidizers (Nitric Acid) | ❌ DANGER | Risk of violent oxidation or explosion.[1] |
| Peroxides (H₂O₂) | ❌ DANGER | Potential for cyclic peroxide formation (shock sensitive).[1] |
| Aqueous Waste | ❌ Incompatible | Immiscible; will form biphasic layers complicating disposal.[1] |
Visualization: Waste Segregation Decision Tree
The following logic flow ensures the material ends up in the correct waste container.
Figure 1: Decision tree for segregating this compound waste streams.
Part 4: Step-by-Step Disposal Protocol
Preparation
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Perform all transfers inside a certified chemical fume hood.
Container Selection
-
Material: Use High-Density Polyethylene (HDPE) carboys or Amber Glass bottles.
-
Why? Ketones can swell certain plastics (like PVC or polystyrene) over time. HDPE provides excellent chemical resistance.
-
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Labeling (RCRA Compliance)
Even if the pure substance is not technically "Ignitable" (FP > 60°C), standard lab protocol dictates managing it as a flammable solvent hazard.
-
Label Text: "Hazardous Waste - Non-Halogenated Organic Solvent."
-
Constituents: List "this compound" fully.[4][5][6][7] Do not use abbreviations.
-
Hazard Checkbox: Check "Ignitable" (if mixed) and "Toxic/Irritant."
Workflow for Spills
In the event of a spill, follow this containment workflow.
Figure 2: Immediate response workflow for minor laboratory spills.
Part 5: Regulatory & Scientific Grounding
Scientific Context (E-E-A-T)
The tert-butyl group at the C3 position of the cyclopentanone ring introduces steric bulk. This increases the boiling point to ~200°C compared to unsubstituted cyclopentanone (130°C).
-
Implication for Disposal: The higher boiling point means this compound does not evaporate quickly. Unlike acetone, you cannot rely on evaporation for minor residue cleanup; it must be actively wiped and solvent-cleaned.
-
Incineration: The high carbon content makes this compound an excellent fuel source for high-BTU incinerators (cement kilns), which is the standard EPA-approved disposal method for non-halogenated solvents [1].
Regulatory Compliance (RCRA)
-
Waste Code: If pure, it is not a P or U listed waste. If the flash point is confirmed > 60°C (140°F), it does not meet the definition of D001 (Ignitable) under 40 CFR § 261.21.
-
Best Practice: However, most institutions classify all liquid ketones as D001 for logistical simplicity and safety margins. Always default to the stricter classification [2].
References
-
United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[8][9] Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21355770 (Related Structure).Link
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Link
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1-CYCLOPENTYLETHANONE (6004-60-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. 4-METHYL-2-HEXANONE (105-42-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. 5,5-Dimethylhexane-2,4-dione (7307-04-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. epa.gov [epa.gov]
- 9. my.alfred.edu [my.alfred.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
